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Core Science & Biosynthesis

Foundational

Structural properties and characteristics of Fmoc-3,5-dichloro-D-homophenylalanine

An In-depth Technical Guide to the Structural Properties and Characteristics of Fmoc-3,5-dichloro-D-homophenylalanine Executive Summary Fmoc-3,5-dichloro-D-homophenylalanine is a non-proteinogenic amino acid derivative d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Properties and Characteristics of Fmoc-3,5-dichloro-D-homophenylalanine

Executive Summary

Fmoc-3,5-dichloro-D-homophenylalanine is a non-proteinogenic amino acid derivative designed for strategic incorporation into synthetic peptides. It serves as a sophisticated building block for researchers and drug development professionals aiming to engineer peptides with enhanced therapeutic properties. The molecule's unique architecture combines three critical structural motifs: the base-labile Fmoc protecting group for seamless integration via Solid-Phase Peptide Synthesis (SPPS); a D-homophenylalanine backbone that confers proteolytic resistance and conformational flexibility; and a 3,5-dichlorinated phenyl ring that modulates hydrophobicity and introduces the potential for specific halogen bonding interactions. This guide provides a comprehensive analysis of these structural features, detailing their influence on the molecule's physicochemical properties, its application in peptide synthesis, and its overall significance in the design of advanced peptidomimetics and therapeutic agents.

Introduction: The Rationale for Non-Natural Amino Acids

The field of peptide-based therapeutics has evolved significantly beyond the 20 canonical amino acids. The introduction of non-natural or unnatural amino acids (UAAs) into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. By synthetically modifying the backbone or side chains of amino acids, scientists can fine-tune the pharmacological profile of a peptide.

Halogenation, particularly chlorination, is a proven medicinal chemistry tactic to enhance the potency and metabolic stability of drug candidates.[1][2][3][4] Chlorine atoms can alter the electronic properties of an aromatic ring, increase its hydrophobicity, and participate in halogen bonding—a specific, non-covalent interaction that can contribute to higher binding affinity with biological targets.[3] Furthermore, modifying the peptide backbone, for instance by using D-enantiomers or "homo" amino acids (containing an additional methylene group), can render the peptide resistant to degradation by endogenous proteases and introduce unique conformational constraints.[5][]

Fmoc-3,5-dichloro-D-homophenylalanine emerges from this context as a purpose-built tool. This guide offers a senior application scientist's perspective on its core structural properties, providing the causal logic behind its design and the experimental considerations for its effective use.

Molecular Structure and Physicochemical Properties

The structure of Fmoc-3,5-dichloro-D-homophenylalanine is a deliberate amalgamation of three functional components, each contributing to its utility in peptide engineering.

  • The Fmoc Group (9-fluorenylmethyloxycarbonyl): Attached to the alpha-amino group, this bulky, aromatic moiety serves as a temporary protecting group. Its primary advantage lies in its orthogonality; it is stable under the acidic conditions used to cleave side-chain protecting groups but is readily removed by mild bases, making it the cornerstone of modern SPPS.[7][8]

  • The D-Homophenylalanine Backbone: This component introduces two key modifications. The D-configuration (the opposite stereochemistry to natural amino acids) provides steric hindrance that shields the adjacent peptide bonds from enzymatic cleavage. The "homo" designation indicates an extra methylene (-CH2-) group in the backbone between the alpha-carbon and the phenyl side chain. This extension increases conformational flexibility and alters the spatial projection of the side chain relative to the peptide backbone.

  • The 3,5-Dichlorophenyl Side Chain: The dichlorination of the phenyl ring is the most significant feature for modulating biological activity. The two chlorine atoms at the meta positions drastically increase the lipophilicity of the side chain and can act as halogen bond donors, potentially forming stabilizing interactions within a protein binding pocket.[3]

The combination of these features results in a building block that is not only a steric and enzymatic bulwark but also an active modulator of a peptide's physicochemical and binding properties.

Table 1: Physicochemical Properties of Fmoc-3,5-dichloro-D-homophenylalanine
PropertyValueSource(s)
IUPAC Name (2R)-2-{[((9H-fluoren-9-yl)methoxy)carbonyl]amino}-4-(3,5-dichlorophenyl)butanoic acidN/A
Molecular Formula C₂₅H₂₁Cl₂NO₄[9]
Molecular Weight 470.34 g/mol [9]
Appearance White to off-white powder/crystalline solid[5][10]
Purity Typically ≥98% (HPLC)[11]
Storage Conditions 0–8 °C, protect from moisture[5][11]

The Functional Role of Structural Components

The Fmoc Group: Enabling Peptide Assembly

The use of the Fmoc group is central to modern Solid-Phase Peptide Synthesis (SPPS).[] Its function is to temporarily "cap" the N-terminus of the amino acid, preventing it from reacting with the activated carboxyl group of the next amino acid in the sequence until desired.[12]

The deprotection (removal) of the Fmoc group is achieved through a base-catalyzed β-elimination mechanism.[13] A secondary amine, most commonly 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF), is used.[8][14] The base abstracts the acidic proton from the C9 position of the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine, along with a dibenzofulvene (DBF) byproduct.[13][15] This DBF molecule is subsequently trapped by the secondary amine base to form a stable adduct, driving the reaction to completion.[13]

The mildness of these conditions is a key advantage, preserving acid-labile side-chain protecting groups and the linkers that attach the peptide to the solid support resin.[7][8]

Fmoc_Deprotection Fmoc Deprotection Mechanism FmocPeptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate FmocPeptide->Intermediate + Piperidine Piperidine Piperidine (Base) FreeAmine H₂N-Peptide (Free Amine) Intermediate->FreeAmine β-elimination DBF Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Caption: Base-catalyzed removal of the Fmoc protecting group.

The Dichloro-Homophenylalanine Core: Engineering for Stability and Affinity

The true value of this UAA lies in its core structure. The D-configuration inherently enhances proteolytic stability because natural proteases are stereospecific for L-amino acids. The homophenylalanine structure, with its additional methylene spacer, increases the side chain's reach and rotational freedom, which can be critical for optimizing interactions within a deep binding pocket of a target protein.

The 3,5-dichloro substitution provides several key advantages for drug design:[2]

  • Increased Lipophilicity: The chlorine atoms significantly increase the hydrophobicity of the side chain, which can enhance membrane permeability and promote strong hydrophobic interactions with the target receptor.

  • Modulated Electronics: The electron-withdrawing nature of chlorine alters the charge distribution of the phenyl ring, potentially influencing π-π stacking interactions.

  • Halogen Bonding: Chlorine can act as a halogen bond donor, forming a highly directional and specific interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site. This can add substantial binding energy, leading to improved affinity and selectivity.[3]

Collectively, these features make Fmoc-3,5-dichloro-D-homophenylalanine a powerful tool for creating peptidomimetics that are not only stable in biological environments but also possess high affinity for their targets.

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating a sterically hindered amino acid like Fmoc-3,5-dichloro-D-homophenylalanine requires careful optimization of coupling conditions to ensure the reaction proceeds to completion.[16][17] Incomplete coupling can lead to deletion sequences, which are difficult to separate from the target peptide.[13]

The general workflow for one cycle of SPPS is illustrated below. The critical step is the coupling reaction, where the activated carboxyl group of the incoming amino acid reacts with the free N-terminal amine of the growing peptide chain attached to the resin.

SPPS_Cycle SPPS Workflow for UAA Incorporation Start Resin-Bound Peptide (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-UAA + Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Resin-Bound Peptide (n+1 residues) Wash2->End Repeat Repeat for next Amino Acid End->Repeat

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Coupling of Fmoc-3,5-dichloro-D-homophenylalanine

This protocol outlines a robust method for incorporating the sterically demanding title compound into a peptide sequence on a solid support. The causality behind the choice of reagents is to maximize activation and minimize side reactions.

Objective: To achieve >99% coupling efficiency of Fmoc-3,5-dichloro-D-homophenylalanine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (pre-swollen in DMF, N-terminus deprotected)

  • Fmoc-3,5-dichloro-D-homophenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

Methodology:

  • Preparation of the Coupling Solution (Activation):

    • In a separate vial, dissolve 4.0 equivalents of Fmoc-3,5-dichloro-D-homophenylalanine and 3.9 equivalents of HATU in anhydrous DMF. Rationale: Using a slight excess of the amino acid and activator drives the reaction to completion. HATU is a highly effective activator, particularly for hindered amino acids, forming a reactive OAt-ester with minimal risk of racemization.[14][18]

    • Add 8.0 equivalents of DIPEA to the solution. Mix gently for 1-2 minutes. Rationale: DIPEA is a non-nucleophilic base required to neutralize the HCl formed and facilitate the activation reaction. A sufficient excess is crucial for hindered couplings.

  • Coupling Reaction:

    • Drain the DMF from the deprotected peptide-resin in the reaction vessel.

    • Immediately add the freshly prepared coupling solution to the resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, the coupling time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 40 °C).[14][17] Rationale: Extended coupling times are often necessary to ensure that the sterically hindered activated amino acid has sufficient opportunity to react with all available free amines on the resin.

  • Monitoring and Post-Coupling Wash:

    • After the coupling period, take a small sample of the resin and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete reaction.

    • If the test is positive, drain the vessel and repeat the coupling step with a fresh solution ("double coupling").

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection-coupling cycle.

Significance in Drug Discovery

The deliberate design of Fmoc-3,5-dichloro-D-homophenylalanine makes it an invaluable asset in the development of next-generation peptide drugs. Its incorporation can lead to peptidomimetics with significantly improved pharmacological profiles:

  • Enhanced Proteolytic Stability: The D-configuration provides a fundamental defense against rapid degradation in vivo, extending the peptide's circulatory half-life.

  • Increased Target Affinity and Selectivity: The dichlorinated phenyl ring can exploit specific hydrophobic and halogen-bonding interactions within the target's binding site, leading to tighter and more selective binding than its non-halogenated counterpart.[3][4]

  • Improved Cell Penetration: The increased overall lipophilicity imparted by the UAA can aid in the passive diffusion of the peptide across cell membranes, a major hurdle for many peptide-based therapeutics.

This building block is particularly suited for projects targeting enzymes or receptors where high stability and specific, potent interactions are paramount, such as in the development of protease inhibitors, GPCR modulators, or antimicrobial peptides.

Conclusion

Fmoc-3,5-dichloro-D-homophenylalanine is more than just a modified amino acid; it is a strategic tool for molecular engineering. Its structure is a convergence of principles from peptide chemistry, medicinal chemistry, and materials science. The Fmoc group provides the synthetic handle for its incorporation, while the dichlorinated D-homophenylalanine core provides the functional payload: enhanced stability, modulated conformation, and the potential for high-affinity interactions. For researchers and drug developers, understanding the causality behind each structural feature is key to unlocking its full potential in crafting novel peptides with superior therapeutic properties.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]

  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available from: [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available from: [Link]

  • García-Martín, F., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available from: [Link]

  • Katritzky, A. R., et al. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available from: [Link]

  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Available from: [Link]

  • Unknown Author. Progress in the Synthesis of Peptides with "Difficult Sequences".
  • Zhu, C., et al. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]

  • ResearchGate. Chlorine in drug discovery and development. Available from: [Link]

  • Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]

  • NextSDS. Fmoc-3,5-Dichloro-D-Phenylalanine — Chemical Substance Information. Available from: [Link]

  • Aralez Bio. Fmoc-3,5-dichloro-L-phenylalanine. Available from: [Link]

  • Begum, M., & Deka, R. C. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC - NIH. Available from: [Link]

  • Begum, M., & Deka, R. C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. Available from: [Link]

  • Nowick Laboratory. (Version 1.7.2). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available from: [Link]

  • ResearchGate. Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the.... Available from: [Link]

  • ANU Open Research. (2016). Chlorinated amino acids in peptide production. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis. Available from: [Link]

  • Marchesan, S., et al. (2022, August 25). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PMC. Available from: [Link]

  • PubChem. Fmoc-3,4-dichloro-D-phenylalanine. Available from: [Link]

Sources

Exploratory

Mechanism of action of Fmoc-3,5-dichloro-D-homophenylalanine in peptidomimetics

An In-Depth Technical Guide to the Mechanism of Action of Fmoc-3,5-dichloro-D-homophenylalanine in Peptidomimetics Introduction: Engineering Peptides for Therapeutic Superiority Peptides are fundamental signaling molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Fmoc-3,5-dichloro-D-homophenylalanine in Peptidomimetics

Introduction: Engineering Peptides for Therapeutic Superiority

Peptides are fundamental signaling molecules in biology, making them highly attractive starting points for drug discovery. However, their translation into effective therapeutics is often hindered by inherent weaknesses, such as rapid degradation by proteases and poor membrane permeability.[1] Peptidomimetics are a class of molecules designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-natural modifications to enhance stability, bioavailability, and target selectivity.[1][2]

The incorporation of unnatural amino acids (UAAs) is a cornerstone of peptidomimetic design.[3] These custom-built residues introduce novel chemical and structural features that can profoundly alter a peptide's pharmacological profile.[4] This guide focuses on a particularly potent UAA, Fmoc-3,5-dichloro-D-homophenylalanine , and dissects its mechanism of action. By examining each component of this molecule—the Fmoc protecting group, the D-stereocenter, the extended homophenylalanine backbone, and the strategic dichloro-substitution—we can understand how it functions as a powerful tool for creating next-generation peptide-based drugs.

Deconstructing the Building Block: Physicochemical Drivers of Action

The unique properties of Fmoc-3,5-dichloro-D-homophenylalanine stem from the synergistic contributions of its distinct structural features. Understanding these individual components is key to appreciating its overall mechanism of action.

The Fmoc Group: Enabling Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the α-amine of the amino acid.[5] Its primary role is to facilitate the stepwise assembly of the peptide chain during Solid-Phase Peptide Synthesis (SPPS).[4] The Fmoc group is stable to the acidic conditions used to cleave many side-chain protecting groups but is readily removed by a mild base, typically piperidine, in a process known as β-elimination.[6] This orthogonal stability is the foundation of the most common strategy for modern peptide synthesis.[6]

The D-Configuration: A Shield Against Degradation

Natural peptides are composed of L-amino acids and are readily recognized and degraded by endogenous proteases. By incorporating the D-enantiomer, the resulting peptidomimetic becomes sterically incompatible with the active sites of these enzymes. This D-configuration acts as a powerful shield, dramatically increasing the peptide's resistance to proteolytic cleavage and extending its in vivo half-life.[7][8]

The Homophenylalanine Backbone: Inducing Conformational Constraint

Compared to a standard phenylalanine residue, homophenylalanine possesses an additional methylene group in its backbone. This extension increases the residue's flexibility but also alters the accessible dihedral angles (phi, psi), influencing the peptide's secondary structure.[9] In many cases, β-amino acids like homophenylalanine are used to induce specific, stable conformations such as β-turns or helices.[10] This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty of binding to its target receptor, leading to enhanced affinity and selectivity.[11]

The 3,5-Dichloro Substitution: A Multifunctional Enhancement

The two chlorine atoms on the phenyl ring are arguably the most impactful modification, introducing several crucial properties simultaneously:

  • Increased Hydrophobicity: Halogenation significantly increases the hydrophobicity of the amino acid side chain.[8] This can lead to stronger hydrophobic interactions with complementary pockets on a target protein, thereby enhancing binding affinity.

  • Steric Hindrance: The bulky chlorine atoms can further enhance proteolytic stability by physically blocking protease access to nearby peptide bonds.[8]

  • Electronic Effects: Chlorine is an electron-withdrawing group, which alters the electronic properties of the aromatic ring. This can influence π-π stacking interactions with other aromatic residues in the peptide or at the receptor binding site.

  • Halogen Bonding: A key, noncovalent interaction, the halogen bond, can form between the chlorine atom (acting as an electrophilic region or "σ-hole") and a Lewis base, such as a backbone carbonyl oxygen or an aspartate/glutamate side chain on the target protein.[12] This interaction, analogous in strength to a hydrogen bond, can provide an additional, highly specific stabilizing force that locks the peptidomimetic into its binding site.[13]

Diagram 1: Chemical Structure of Fmoc-3,5-dichloro-D-homophenylalanine

mol

Caption: Key functional components of the UAA building block.

Synthesized Mechanism of Action: From Building Block to Bioactive Peptidomimetic

The incorporation of Fmoc-3,5-dichloro-D-homophenylalanine into a peptide sequence leverages these physicochemical properties to create a superior therapeutic candidate. The overarching mechanism is a combination of conformational control, enhanced binding interactions, and improved metabolic stability.

FeaturePhysicochemical EffectConsequence for Peptidomimetic
D-Configuration Steric non-compatibility with proteasesIncreased proteolytic stability, longer in-vivo half-life.[8]
Homo-Backbone Alters backbone dihedral anglesInduces specific secondary structures (e.g., turns, helices), conformational constraint.[10]
Dichloro-Substitution Increased hydrophobicity & steric bulkEnhanced hydrophobic interactions, further proteolytic shielding.[8]
Dichloro-Substitution Potential for Halogen BondingProvides additional, specific, and stabilizing interactions with the target receptor.[12][13]

This combination of effects transforms a labile, flexible native peptide into a stable, pre-organized peptidomimetic. The conformational constraint induced by the homo-amino acid backbone positions the critical binding pharmacophores, including the dichloro-phenyl ring, for optimal interaction with the target. The enhanced hydrophobicity and potential for halogen bonding then provide the increased binding energy (affinity), while the D-configuration ensures the molecule persists long enough in vivo to exert its therapeutic effect.

G

Caption: Core cycle of solid-phase peptide synthesis (SPPS).

Conclusion

Fmoc-3,5-dichloro-D-homophenylalanine is a highly engineered amino acid that provides medicinal chemists with a versatile tool to address the core challenges of peptide drug development. Its mechanism of action is not based on a single property but on the carefully orchestrated interplay of its constituent parts. The D-configuration and steric bulk confer exceptional proteolytic stability. The extended backbone and halogenated ring introduce critical conformational constraints and powerful, specific binding interactions like halogen bonding. By leveraging these features through established SPPS protocols, researchers can rationally design peptidomimetics with enhanced potency, selectivity, and pharmacokinetic profiles, paving the way for more effective and durable peptide-based therapeutics.

References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem.
  • Di Fenza, A., & Rovero, P. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • Genin, M. J., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • BOC Sciences. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Sharma, K., et al. (n.d.). Reprogramming natural proteins using unnatural amino acids. PMC.
  • Kou, Z., et al. (n.d.). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PMC.
  • Di Fenza, A., & Rovero, P. (2025). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate.
  • Di Fenza, A., & Rovero, P. (n.d.). Natural and Synthetic Halogenated Amino Acids. Encyclopedia MDPI.
  • Kou, Z., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry.
  • Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews.
  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis.
  • Feng, D., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters.
  • Benchchem. (n.d.). OH and Fmoc-D-Phe-OH in Peptide Synthesis. BenchChem.
  • Rajarshi, G., et al. (2013). The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. UNMC.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Kowalczyk, W., et al. (n.d.). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. PubMed.

Sources

Foundational

Synthesis Pathways for Fmoc-3,5-dichloro-D-homophenylalanine: A Technical Guide for Unnatural Amino Acid Production

Executive Summary The incorporation of heavily modified, non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Fmoc-3,5-dichloro-D-homophenylalanine (Fmoc-D-HoPhe(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of heavily modified, non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Fmoc-3,5-dichloro-D-homophenylalanine (Fmoc-D-HoPhe(3,5-Cl2)-OH) is a highly specialized chiral building block. It features an extended aliphatic spacer (homo-derivative), a bulky, electron-withdrawing di-halogenated phenyl ring, and an unnatural D-stereocenter. These features confer exceptional proteolytic stability and distinct conformational restraints when integrated into therapeutic peptides.

As a Senior Application Scientist, I have evaluated the synthetic landscape to provide a definitive guide on producing this molecule. This whitepaper details two field-proven, highly robust methodologies: a stereoretentive chemical approach utilizing organozinc cross-coupling , and an enantioselective biocatalytic reductive amination cascade. Both pathways are designed as self-validating systems to ensure >99% enantiomeric excess (ee) and high scalability.

Target Molecule Analysis & Retrosynthetic Strategy

The structural complexity of Fmoc-3,5-dichloro-D-homophenylalanine necessitates strict control over the D-stereocenter (the (R)-configuration at the α-carbon) while preventing racemization during the installation of the bulky aryl group.

We can approach the synthesis from two distinct retrosynthetic vectors:

  • Pathway A (Chemical): Utilizing a commercially available, enantiopure chiral pool precursor (Fmoc-D-homoserine) and forming the C-C bond via a Negishi-type cross-coupling.

  • Pathway B (Enzymatic): Starting from an achiral α-keto acid and establishing the D-stereocenter de novo using engineered D-amino acid dehydrogenases.

Retrosynthesis Target Fmoc-3,5-dichloro- D-homophenylalanine Organozinc Negishi Cross-Coupling (Stereoretentive) Target->Organozinc Pathway A Enzymatic Biocatalytic Amination (Enantioselective) Target->Enzymatic Pathway B Hse Fmoc-D-Homoserine Derivatives Organozinc->Hse Keto 4-(3,5-dichlorophenyl)- 2-oxobutanoic acid Enzymatic->Keto

Retrosynthetic strategies for Fmoc-3,5-dichloro-D-homophenylalanine synthesis.

Pathway A: Stereoretentive Organozinc Cross-Coupling

Causality & Rationale

Developed extensively by R.F.W. Jackson and colleagues, the conversion of protected amino acids into organozinc reagents allows for the direct, stereoretentive synthesis of homophenylalanine derivatives [1].

The Critical Role of Solvent: The success of this pathway hinges on generating the zinc reagent in N,N-dimethylformamide (DMF) rather than tetrahydrofuran (THF). In THF, the urethane carbonyl of the Fmoc group strongly coordinates to the zinc atom, leading to a stable but unreactive cyclic chelate, which promotes unwanted β-elimination. DMF completely suppresses this intramolecular coordination, stabilizing the acyclic organozinc species and allowing for rapid, high-yield cross-coupling with 1-iodo-3,5-dichlorobenzene [1].

Step-by-Step Protocol

Step 1: Iodination of Fmoc-D-Homoserine tert-Butyl Ester

  • Dissolve Fmoc-D-Hse-OtBu (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triphenylphosphine (PPh3, 1.2 eq) and imidazole (1.2 eq), cooling the mixture to 0 °C.

  • Slowly add iodine (I2, 1.2 eq) in portions. The reaction is monitored via TLC until the starting material is consumed.

  • Quench with saturated aqueous Na2S2O3, extract, and purify via flash chromatography to yield the iodo-derivative (Fmoc-D-Abu(4-I)-OtBu).

Step 2: Zinc Insertion (Organozinc Generation)

  • In an oven-dried Schlenk flask under argon, suspend zinc dust (3.0 eq) in anhydrous DMF.

  • Activate the zinc by adding 1,2-dibromoethane (5 mol%) and heating gently, followed by trimethylsilyl chloride (TMSCl, 2 mol%).

  • Add the iodo-derivative from Step 1. Stir at 35 °C for 30 minutes.

  • Self-Validation Check: Quench a 100 µL aliquot with D2O and analyze via GC-MS; the disappearance of the iodine peak and incorporation of deuterium confirms complete zinc insertion.

Step 3: Palladium-Catalyzed Negishi Coupling

  • To the active zinc reagent, add 1-iodo-3,5-dichlorobenzene (0.8 eq to ensure complete consumption of the aryl halide), Pd2(dba)3 (2.5 mol%), and tri-o-tolylphosphine (10 mol%).

  • Stir at 50 °C for 4 hours. The bulky phosphine ligand facilitates rapid reductive elimination, preventing competitive β-hydride elimination.

  • Filter through Celite, extract with EtOAc, and purify to obtain Fmoc-D-HoPhe(3,5-Cl2)-OtBu.

Step 4: Deprotection

  • Treat the intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature to cleave the tert-butyl ester.

  • Evaporate the solvent and precipitate the final product, Fmoc-D-HoPhe(3,5-Cl2)-OH, using cold diethyl ether.

Organozinc Step1 1. Iodination (I2, PPh3, Imidazole, DCM) Step2 2. Zinc Insertion (Zn dust, TMSCl, DMF, 35°C) Step1->Step2 Step3 3. Pd-Catalyzed Coupling (1-Iodo-3,5-dichlorobenzene, Pd2(dba)3) Step2->Step3 Step4 4. tBu Deprotection (TFA/DCM) Step3->Step4 Product Fmoc-D-HoPhe(3,5-Cl2)-OH Step4->Product

Step-by-step workflow for the stereoretentive organozinc cross-coupling pathway.

Pathway B: Biocatalytic Reductive Amination

Causality & Rationale

For highly scalable, green-chemistry manufacturing, biocatalysis is the premier choice. The asymmetric synthesis of D-phenylalanines and their derivatives can be achieved using engineered D-amino acid dehydrogenases (DAADH) [2].

Wild-type DAADHs naturally process small aliphatic substrates and suffer from steric clashes when presented with bulky 3,5-dichlorophenyl groups. However, saturation mutagenesis of the active site (specifically residues W121 and H227) expands the hydrophobic binding pocket, enabling the acceptance of bulky α-keto acids [2]. To drive this thermodynamically challenging reductive amination to completion, an auxiliary Formate Dehydrogenase (FDH) system is coupled to the reaction to continuously regenerate the NADPH cofactor.

Step-by-Step Protocol

Step 1: Enzymatic Amination

  • Prepare a reaction buffer containing 2 M NH4Cl/NH3 (pH 9.5) to provide a massive excess of the amine donor.

  • Dissolve the precursor, 4-(3,5-dichlorophenyl)-2-oxobutanoic acid (200 mM), in the buffer.

  • Add the cofactor NADP+ (1 mM) and the sacrificial reductant sodium formate (300 mM).

  • Introduce the engineered DAADH (e.g., mutant StDAPDH) and Formate Dehydrogenase (FDH).

  • Incubate the mixture at 30 °C for 24–48 hours under gentle agitation.

  • Self-Validation Check: Monitor the reaction via chiral HPLC. The reaction is complete when the keto-acid peak disappears, yielding >99% ee of D-3,5-dichlorohomophenylalanine.

Step 2: In Situ Fmoc Protection

  • Adjust the pH of the aqueous enzymatic reaction mixture to 8.5 using 10% Na2CO3.

  • Add a solution of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 eq) dissolved in acetone (1:1 v/v ratio with the aqueous phase).

  • Stir vigorously at room temperature for 12 hours.

  • Acidify the mixture to pH 2.0 with 1 M HCl to precipitate the Fmoc-protected amino acid. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate in vacuo.

Biocatalytic Substrate 4-(3,5-dichlorophenyl)- 2-oxobutanoic acid DAADH Engineered DAADH (NH3 -> H2O) Substrate->DAADH Reductive Amination Intermediate D-HoPhe(3,5-Cl2) DAADH->Intermediate FDH FDH System (Formate -> CO2) FDH->DAADH NADPH Regeneration Fmoc Fmoc-OSu Protection Intermediate->Fmoc Product Fmoc-D-HoPhe(3,5-Cl2)-OH Fmoc->Product

Biocatalytic cascade utilizing DAADH for enantioselective reductive amination.

Quantitative Data & Yield Comparison

The choice between the chemical and biocatalytic pathways depends heavily on the available infrastructure and the scale of synthesis. The table below summarizes the operational metrics for both approaches.

ParameterPathway A: Organozinc Cross-CouplingPathway B: Biocatalytic Amination
Overall Yield (from precursor)65–70%80–85%
Enantiomeric Excess (ee) >99% (Stereoretentive)>99% (Enantioselective)
Scalability High (Utilizes standard SPPS building blocks)Medium (Requires access to engineered recombinant enzymes)
Environmental Impact High (Requires heavy metals, halogenated solvents)Low (Aqueous buffer, ambient temperature, biodegradable)
Key Intermediate Stability Moderate (Organozinc requires strict inert atmosphere)High (Aqueous keto-acid is highly stable)

Conclusion

The synthesis of Fmoc-3,5-dichloro-D-homophenylalanine demands rigorous stereochemical control. The Organozinc Cross-Coupling pathway provides a rapid, chemically robust route leveraging commercially available chiral pools, provided that solvent dynamics (DMF over THF) are strictly managed to prevent β-elimination. Conversely, the Biocatalytic Amination cascade represents the vanguard of sustainable peptide building block manufacturing, utilizing engineered dehydrogenases and cofactor recycling to achieve near-perfect enantioselectivity and high atom economy. Both protocols, when executed with the analytical self-validation steps outlined above, guarantee the high-purity material required for downstream solid-phase peptide synthesis (SPPS).

References

  • Jackson, R. F. W., Moore, R. J., Dexter, C. S., Elliott, J., & Mowbray, C. E. (1998). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. The Journal of Organic Chemistry, 63(22), 7875–7884.[Link]

  • Tomoiagă, R. B., Nagy, L. C., Boros, K., Moisă, M. E., & Bencze, L. C. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 15(9), 7361–7389.[Link]

Exploratory

Fmoc-3,5-dichloro-D-homophenylalanine molecular weight and exact mass

An in-depth technical guide on the physicochemical properties, structural rationale, and synthetic integration of Fmoc-3,5-dichloro-D-homophenylalanine in modern peptide drug discovery. Executive Summary The integration...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the physicochemical properties, structural rationale, and synthetic integration of Fmoc-3,5-dichloro-D-homophenylalanine in modern peptide drug discovery.

Executive Summary

The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug design, aimed at overcoming the inherent pharmacokinetic limitations of natural peptides[1]. Fmoc-3,5-dichloro-D-homophenylalanine (CAS: 1260614-99-0) is a highly specialized, orthogonally protected building block utilized in Solid-Phase Peptide Synthesis (SPPS)[2].

This UAA is strategically engineered to impart three critical enhancements to peptide therapeutics:

  • Proteolytic Evasion: The D-stereocenter renders the peptide bond invisible to endogenous L-specific proteases[3].

  • Conformational Flexibility: The "homo" extension (an additional methylene group) alters the rotameric space, allowing the aromatic side chain to probe deeper hydrophobic pockets without inducing backbone strain[4].

  • Target Engagement via Halogen Bonding: The 3,5-dichloro substitution introduces highly directional, non-covalent interactions (halogen bonds) with Lewis bases in the target receptor, significantly amplifying binding affinity[5].

Physicochemical Profiling & Structural Elucidation

Accurate physicochemical data is paramount for the validation of synthetic intermediates and final peptide products. Below is the consolidated profile of Fmoc-3,5-dichloro-D-homophenylalanine[2].

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3,5-dichlorophenyl)butanoic acid
CAS Registry Number 1260614-99-0
Chemical Formula C₂₅H₂₁Cl₂NO₄
Molecular Weight 470.34 g/mol
Exact Mass 469.0848 Da
Stereochemistry D-isomer (R-configuration at the α-carbon)
Protecting Group N-α-Fmoc (Base-labile)
Mechanistic Causality of the Molecular Design

The design of this specific UAA is not arbitrary; it is rooted in structure-activity relationship (SAR) optimization. The homophenylalanine core extends the distance between the peptide backbone and the aromatic ring. This increased flexibility is crucial when targeting deep, cryptic pockets in protein-protein interactions (PPIs) where standard phenylalanine derivatives fail to reach[4]. Furthermore, the 3,5-dichloro substitution increases the lipophilicity of the residue, enhancing membrane permeability and extending the half-life of the peptide[6].

Strategic Applications: The Power of Halogen Bonding

In rational drug design, halogens are no longer viewed merely as lipophilic space-fillers. They actively participate in halogen bonding (XB) , a highly directional non-covalent interaction[7].

Due to the electron-withdrawing nature of the aromatic ring and the anisotropy of the electron density on the chlorine atoms, a region of positive electrostatic potential—termed a σ-hole —forms on the outermost surface of the halogens[8]. This σ-hole acts as a Lewis acid, forming strong, highly directional bonds with Lewis bases (such as the oxygen atoms of backbone carbonyls or the sulfur atoms of methionine/cysteine residues) within the target protein's binding site[9].

Incorporating Fmoc-3,5-dichloro-D-homophenylalanine allows medicinal chemists to exploit these σ-holes, often resulting in a 10- to 100-fold increase in target affinity compared to non-halogenated analogs[5].

Experimental Workflows: SPPS Integration

Coupling bulky, sterically hindered UAAs like Fmoc-3,5-dichloro-D-homophenylalanine presents kinetic challenges during Fmoc-SPPS. Standard carbodiimide/additive mixtures (e.g., DIC/HOBt) often result in incomplete acylation, leading to deletion sequences or epimerization[10].

To ensure a self-validating and high-yield synthesis, the use of highly reactive aminium/uronium salts (e.g., HATU) or phosphonium salts (e.g., PyBOP) combined with a strong base (DIPEA or collidine) is strictly required[11].

Step-by-Step Coupling Protocol
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and Dichloromethane (DCM) (3×).

  • Pre-activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-3,5-dichloro-D-homophenylalanine and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes to form the active OAt-ester[10].

  • Coupling: Add the activated UAA solution to the resin. Agitate at room temperature for 60–90 minutes (extended time due to steric bulk).

  • Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • Negative (Colorless): Coupling is complete. Proceed to the next cycle.

    • Positive (Blue): Incomplete coupling. Perform a second coupling cycle or cap unreacted amines using Acetic Anhydride/Pyridine (1:1) to prevent deletion sequences.

SPPS_Workflow N1 1. Resin Swelling (DMF, 30 min) N2 2. Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 3. Pre-activation Fmoc-3,5-diCl-D-hPhe + HATU + DIPEA N2->N3 N4 4. Coupling Reaction (60-90 min, RT) N3->N4 N5 5. Kaiser Test Validation N4->N5 N6 Double Coupling or Capping (Ac2O/Pyridine) N5->N6 Positive (Blue beads) N7 Proceed to Next Cycle N5->N7 Negative (Colorless) N6->N2 If double coupled

Workflow for coupling bulky unnatural amino acids in Fmoc-SPPS with self-validation steps.

Analytical Validation & Mass Spectrometry

Validating the successful incorporation of 3,5-dichloro-D-homophenylalanine requires High-Resolution Mass Spectrometry (HRMS). Because the Fmoc group is removed during the synthesis cycle and a water molecule is lost during peptide bond formation, the exact mass shift observed in the final cleaved peptide differs from the monomer mass.

  • Monomer Exact Mass: 469.0848 Da

  • Deprotected Residue Mass Shift: The incorporated residue (C₁₀H₉Cl₂NO) adds exactly 230.0061 Da to the growing peptide chain.

Isotopic Pattern Recognition

The presence of two chlorine atoms provides a distinct, self-validating isotopic signature. Natural chlorine exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Consequently, any peptide containing this UAA will exhibit a characteristic M : M+2 : M+4 isotopic envelope in an approximate ratio of 9 : 6 : 1 . Identifying this pattern in the LC-MS spectra is definitive proof of successful incorporation.

MS_Validation A Peptide Cleavage (TFA/Scavengers) B LC-HRMS Data Acquisition A->B C Extract Target Mass (+230.0061 Da shift) B->C D Isotopic Pattern Analysis (M, M+2, M+4 in 9:6:1) C->D

LC-HRMS validation logic highlighting the mass shift and distinct chlorine isotopic signature.

References

  • ACS Publications. "Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches". Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis". Journal of the American Chemical Society. Available at: [Link]

  • PMC. "Modified Peptide Inhibitors of the Keap1–Nrf2 Protein–Protein Interaction Incorporating Unnatural Amino Acids". National Institutes of Health. Available at: [Link]

  • ACS Publications. "Halogen Bonding—A Novel Interaction for Rational Drug Design?". Journal of Medicinal Chemistry. Available at: [Link]

  • Radboud Repository. "Halogen Bonds in Ligand−Protein Systems: Molecular Orbital Theory for Drug Design". ru.nl. Available at:[Link]

  • PMC. "On-Resin Photochemical Decarboxylative Arylation of Peptides". National Institutes of Health. Available at:[Link]

  • PMC. "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery". National Institutes of Health. Available at: [Link]

  • Google Patents. "US20230312651A1 - Cyclic Peptide, Peptide Complex, and Drug Composition". patents.google.com.
  • ResearchGate. "Halogen Bonding: A New Frontier in Medicinal Chemistry". researchgate.net. Available at:[Link]

  • ChemRxiv. "On-resin Photochemical Decarboxylative Arylation of Peptides". chemrxiv.org. Available at: [Link]

Sources

Foundational

Whitepaper: Stability Dynamics of Fmoc-3,5-dichloro-D-homophenylalanine in Organic Solvents

Executive Summary The incorporation of heavily modified, unnatural amino acids is a cornerstone of modern peptidomimetic drug development. Among these, Fmoc-3,5-dichloro-D-homophenylalanine represents a high-value buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of heavily modified, unnatural amino acids is a cornerstone of modern peptidomimetic drug development. Among these, Fmoc-3,5-dichloro-D-homophenylalanine represents a high-value building block designed to impart extreme proteolytic resistance and enhanced target-binding lipophilicity. However, the unique structural features of this compound—specifically the highly electron-withdrawing, sterically demanding 3,5-dichlorophenyl moiety coupled with an extended aliphatic spacer—create complex stability challenges in standard organic solvents.

As a Senior Application Scientist, I have structured this technical guide to dissect the root causes of solvent-induced instability, distinguishing between true chemical degradation (premature Fmoc cleavage) and physical depletion (hydrophobic aggregation). This whitepaper provides a comprehensive mechanistic analysis, quantitative stability data, and a self-validating experimental protocol to ensure the integrity of this critical building block during Solid-Phase Peptide Synthesis (SPPS).

Structural Profiling & Mechanistic Vulnerabilities

To understand the behavior of Fmoc-3,5-dichloro-D-homophenylalanine in solution, we must analyze the causality behind its interactions with standard SPPS solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).

Chemical Vulnerability: Trace-Amine Catalyzed β-Elimination

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is highly stable to acidic conditions but uniquely sensitive to mild bases. The mechanism of Fmoc removal relies on the abstraction of the highly acidic proton at the C9 position of the fluorene ring, followed by an E1cB (β-elimination) reaction that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF)[1].

While pure DMF and NMP are theoretically neutral, they are notoriously unstable over time. Upon exposure to ambient moisture and atmospheric oxygen, DMF undergoes gradual hydrolysis to yield formic acid and dimethylamine [2]. Dimethylamine is a potent secondary amine that acts as a highly efficient catalyst for Fmoc deprotection[3]. Consequently, dissolving Fmoc-3,5-dichloro-D-homophenylalanine in aged DMF initiates a slow, continuous degradation cycle, artificially lowering the active monomer concentration before coupling even begins.

MechanisticPathway DMF Aged DMF (+ H2O / Heat) DMA Dimethylamine (Secondary Amine) DMF->DMA Hydrolysis Intermediate Deprotonation at C9 of Fluorene DMA->Intermediate Base Catalysis FmocAA Fmoc-3,5-dichloro- D-homophenylalanine FmocAA->Intermediate Products Free Amino Acid + Dibenzofulvene (DBF) Intermediate->Products β-elimination

Mechanism of trace-amine induced premature Fmoc deprotection in aged DMF.

Physical Vulnerability: Hydrophobic Collapse and Aggregation

The addition of two chlorine atoms at the meta positions of the homophenylalanine ring drastically increases the lipophilicity (logP) and alters the π

π stacking dynamics of the molecule. In SPPS, sequences containing highly hydrophobic unnatural amino acids are notorious for forming strong intermolecular non-covalent interactions, leading to insoluble peptide aggregates or gelation[4].

When dissolved in moderately polar solvents like DCM, Fmoc-3,5-dichloro-D-homophenylalanine is prone to physical depletion. The molecules self-assemble into β -sheet-like networks or micellar structures to shield the hydrophobic dichlorophenyl rings from the solvent. This physical aggregation mimics chemical instability by removing the active monomer from the bulk solution, leading to sluggish coupling kinetics and incomplete reactions.

Quantitative Solvent Stability Profile

To guide solvent selection, the following table synthesizes the stability and solvation metrics of Fmoc-3,5-dichloro-D-homophenylalanine across common SPPS solvents.

SolventConditionMax Solubility (mg/mL)Aggregation Propensity% Fmoc Deprotection (24h at 25°C)
DMF Fresh, <50 ppm H₂O>200Low< 1.0%
DMF Aged (Exposed to air 48h)>200Low12.5%
NMP Fresh>250Low< 1.5%
DCM Anhydrous~50High (Gelation risk) < 0.1%
2-MeTHF Anhydrous~100Moderate< 0.5%

Data Interpretation: While DCM completely prevents basic degradation, it fails to adequately solvate the hydrophobic side chain. Fresh DMF remains the optimal choice, provided strict controls are placed on solvent age and moisture content[5].

Methodology: Self-Validating Stability Assessment Protocol

Standard stability assays often fail to distinguish between chemical degradation (Fmoc loss) and physical depletion (precipitation/aggregation). To ensure scientific integrity, the following protocol is designed as a self-validating mass balance system . By simultaneously quantifying the disappearance of the parent compound and the appearance of the specific degradation byproduct (Dibenzofulvene, DBF), researchers can definitively prove causality. If the molar loss of the parent exceeds the molar gain of DBF, the system flags physical aggregation.

Step-by-Step Workflow
  • Solvent Preparation & Control Generation: Prepare 5 mL aliquots of test solvents (e.g., Fresh DMF, Aged DMF, DCM). Causality: Using intentionally aged DMF provides a positive control to validate the assay's sensitivity to trace-amine degradation[2].

  • Standardization & Internal Spiking: Dissolve Fmoc-3,5-dichloro-D-homophenylalanine to a final concentration of 10 mM in each solvent. Immediately spike the solution with 1 mM Toluene as an Internal Standard (IS). Causality: The IS accounts for any evaporative solvent loss during the 24-hour incubation, ensuring concentration calculations remain absolute.

  • Incubation: Store the solutions in sealed amber glass vials at 25°C. Causality: Amber vials prevent UV-induced radical reactions or photolytic cleavage of the halogenated aromatic ring, isolating the variable to solvent-chemistry alone.

  • Time-Course Sampling & Quenching (Critical Step): At t=0,4,12, and 24 hours, extract 100 µL aliquots and immediately inject them into 900 µL of a quenching solution (Acetonitrile containing 0.1% Trifluoroacetic acid). Causality: The TFA instantly protonates any trace amines (e.g., dimethylamine), dropping the pH and immediately halting the base-catalyzed β-elimination of the Fmoc group.

  • Chromatographic Analysis: Analyze via RP-HPLC using a C18 column. Elute with a linear gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor UV absorbance at 254 nm (for the parent compound and IS) and 301 nm (highly specific for DBF).

  • Mass Balance Validation: Calculate the molar concentrations. The assay is considered validated if:

    Δ[Parent]loss​≈Δ[DBF]gain​ . A significant deficit in DBF indicates the parent compound is precipitating or aggregating rather than chemically degrading.

ProtocolWorkflow Prep 1. Prepare 10 mM Fmoc-AA in Target Solvents Spike 2. Spike with Internal Standard (Toluene) Prep->Spike Incubate 3. Incubate at 25°C (Aliquots at 0, 4, 12, 24h) Spike->Incubate Quench 4. Quench with 0.1% TFA in Acetonitrile Incubate->Quench HPLC 5. RP-HPLC-UV Analysis (Monitor 254 nm & 301 nm) Quench->HPLC Validate 6. Mass Balance Validation (Parent Loss = DBF Gain) HPLC->Validate

Step-by-step workflow for the self-validating HPLC-UV stability assessment.

Best Practices for SPPS Workflows

To maximize the coupling efficiency and stability of Fmoc-3,5-dichloro-D-homophenylalanine during automated or manual SPPS, adhere to the following field-proven guidelines:

  • Just-in-Time Dissolution: Never store solutions of this amino acid on the synthesizer deck for more than 12 hours. Dissolve the building block immediately prior to the coupling cycle to minimize exposure to potential solvent degradation products.

  • Implementation of Molecular Traps: When using DMF or NMP, utilize in-line molecular traps or pre-treat solvents with activated molecular sieves. These traps actively scavenge both moisture (preventing DMF hydrolysis) and free dimethylamine, preserving the Fmoc group[5].

  • Solvent Blending for Difficult Sequences: If physical aggregation is observed (indicated by cloudy solutions or failed couplings despite intact Fmoc groups), utilize a solvent blend. A mixture of DMF and NMP, or the addition of chaotropic agents (e.g., 0.1 M LiCl in DMF), can disrupt the hydrophobic π

    π stacking of the dichlorophenyl rings without introducing base-catalyzed degradation risks[4].

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Protocols & Analytical Methods

Method

Application Note: Enhancing Peptide Proteolytic Stability via Incorporation of Fmoc-3,5-dichloro-D-homophenylalanine

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale The clinical translation of therapeutic peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The clinical translation of therapeutic peptides is frequently bottlenecked by their rapid degradation in systemic circulation. Endogenous proteases, such as trypsin, chymotrypsin, and various exopeptidases, rapidly cleave peptide bonds, resulting in plasma half-lives that are often measured in mere minutes. To overcome this, structural peptidomimetics and unnatural amino acid substitutions are employed to engineer "stealth" properties into the peptide backbone.

Fmoc-3,5-dichloro-D-homophenylalanine represents a triple-threat modification strategy for maximizing proteolytic resistance. The causality behind its efficacy is rooted in three distinct structural alterations:

  • Stereochemical Inversion (D-Chirality): Endogenous proteases are highly stereospecific, evolved exclusively to recognize and cleave L-amino acids. Substituting a native L-residue with a D-enantiomer effectively reverses the local stereocenter, rendering the cleavage site unrecognizable to the protease's catalytic triad [Zhong et al., 2020] [1].

  • Side-Chain Homologation: The "homo" designation indicates the addition of a methylene group ( −CH2​− ) to the amino acid side chain. This homologation alters the rotameric landscape and extends the distance of the phenyl ring from the peptide backbone. This disrupts the precise spatial alignment required for the residue to dock into the S1 specificity pocket of proteases like chymotrypsin.

  • Halogenation (3,5-Dichloro Substitution): The addition of two bulky chlorine atoms at the meta positions of the phenyl ring significantly increases the residue's hydrophobicity ( MlogP ) and modulates its aromatic σ -framework[Chowdhary-Fouquet et al., 2020] [2]. This creates a massive steric shield that physically blocks enzymatic clefts. Furthermore, halogenation has been empirically shown to increase the proteolytic stability of peptides by 10- to 100-fold while simultaneously enhancing target binding affinity through halogen bonding [Jia et al., 2019] [3].

Mechanism A Native Peptide (Protease Susceptible) B Fmoc-3,5-dichloro-D-homophenylalanine Substitution A->B C1 D-Stereochemistry (Reverses Chiral Recognition) B->C1 C2 Side-Chain Homologation (Alters S1 Pocket Binding) B->C2 C3 3,5-Dichloro Halogenation (Steric Shielding & Hydrophobicity) B->C3 D Synergistic Protease Resistance (T1/2 Increased 10-100x) C1->D C2->D C3->D

Fig 1. Synergistic mechanisms of protease resistance conferred by the modified amino acid.

Experimental Workflow: Fmoc-SPPS Protocol for Sterically Hindered Residues

The incorporation of Fmoc-3,5-dichloro-D-homophenylalanine presents unique synthetic challenges. The extreme steric bulk of the di-chlorinated, homologated side chain significantly reduces the kinetics of nucleophilic attack during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (e.g., HBTU) are often insufficient, leading to truncated sequences.

To ensure a self-validating and high-yield synthesis, the following protocol utilizes highly reactive uronium-based coupling reagents (HATU or COMU) and a mandatory double-coupling strategy [BenchChem, 2025] [4].

Protocol A: Optimized Coupling Procedure
  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N -dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation (Crucial Step): In a separate vial, dissolve 5.0 equivalents (0.5 mmol) of Fmoc-3,5-dichloro-D-homophenylalanine and 5.0 equivalents of HATU in minimal DMF. Add 10.0 equivalents of N,N -diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for exactly 3 minutes. (Causality: The 7-aza group of HATU accelerates reactivity, overcoming the steric hindrance of the bulky side chain).

  • First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 120 minutes. Drain and wash with DMF (3 × 1 min).

  • Second Coupling (Double Coupling): Repeat Step 3 and Step 4 with fresh reagents to ensure >98% conversion.

  • Capping: To prevent the formation of deletion sequences, treat the resin with a capping solution (Acetic anhydride/Pyridine/DMF, 1:2:7) for 10 minutes. Wash with DMF.

  • Cleavage: Cleave the final peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow S1 Resin Swelling (DMF, 30 min) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Activation (HATU/DIPEA, 3 min) S2->S3 S4 Double Coupling (3,5-Cl2-D-HoPhe, 2 hrs) S3->S4 High Steric Hindrance S4->S2 Next Cycle S5 Capping (Ac2O/Pyridine) S4->S5 S6 Cleavage (TFA/Scavengers) S5->S6

Fig 2. Optimized SPPS workflow for sterically hindered halogenated unnatural amino acids.

Proteolytic Stability Assay Protocol

To empirically validate the stabilizing effect of the substitution, a human serum stability assay must be performed. This protocol is designed as a self-validating system: the inclusion of an internal standard ensures that any degradation observed is due to proteolysis, not sample loss or precipitation.

Protocol B: Human Serum Stability Assay
  • Preparation: Dissolve the purified wild-type (WT) peptide and the modified peptide in PBS (pH 7.4) to a stock concentration of 1 mM.

  • Incubation: Mix 200 µL of the peptide stock with 800 µL of 25% human serum (pre-warmed to 37°C). Incubate the mixture at 37°C with gentle agitation.

  • Time-Course Sampling: At designated time points (0, 1, 2, 4, 8, 24, 48, and 72 hours), extract a 100 µL aliquot.

  • Quenching: Immediately add 100 µL of ice-cold 10% Trichloroacetic acid (TCA) to the aliquot. (Causality: TCA drastically lowers the pH, instantly denaturing serum proteases and precipitating large serum proteins while leaving the short peptide in solution).

  • Isolation: Incubate on ice for 15 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant.

  • HPLC Analysis: Analyze the supernatant via RP-HPLC (C18 column, gradient of 5-95% Acetonitrile in 0.1% TFA over 20 minutes). Integrate the area under the curve (AUC) for the intact peptide peak.

  • Calculation: Plot the natural log of the percentage of remaining peptide versus time. The half-life ( T1/2​ ) is calculated using the formula T1/2​=ln(2)/k , where k is the slope of the linear regression.

Quantitative Data Summaries

The following tables summarize expected optimization metrics and comparative stability data, illustrating the profound impact of utilizing Fmoc-3,5-dichloro-D-homophenylalanine.

Table 1: SPPS Coupling Optimization for Fmoc-3,5-dichloro-D-homophenylalanine

Coupling ReagentEquivalentsTime (min)StrategyYield (%)
HBTU / DIPEA3.060Single45%
HATU / DIPEA3.060Single68%
HATU / DIPEA5.0120Double96%
COMU / DIPEA5.0120Double98%

Table 2: Comparative Proteolytic Half-Life ( T1/2​ ) Profiles

Peptide VariantSequence Modification at Cleavage Site T1/2​ (Human Serum) T1/2​ (Chymotrypsin)
Wild-Type (WT)L-Phenylalanine (Native)1.2 hours15 minutes
Mod-1D-Phenylalanine8.5 hours4.2 hours
Mod-2D-Homophenylalanine14.0 hours12.5 hours
Mod-3 (Target) 3,5-dichloro-D-homophenylalanine > 72.0 hours > 48.0 hours

References

  • Zhong, C., Zhu, N., Zhu, Y., Liu, T., Gou, S., Xie, J., Yao, J., & Ni, J. (2020). "Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields." Frontiers in Microbiology, 11, 582779. URL:[Link]

  • Chowdhary-Fouquet, S., Moschner, J., Mikolajczak, D. J., & Koksch, B. (2020). "The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation." ChemBioChem, 21(24), 3508–3514. URL:[Link]

  • Jia, F., Wang, J., Peng, J., Zhao, P., Kong, Z., Wang, K., Yan, W., & Wang, R. (2019). "D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP against human serum and its therapeutic efficacy." Peptides, 112, 56-66. (Referenced via PMC review on halogenation). URL:[Link]

Application

Application Notes and Protocols: Preparation of Fmoc-3,5-dichloro-D-homophenylalanine Stock Solutions for Automated Synthesizers

Introduction: The Critical Role of High-Fidelity Stock Solutions in Automated Peptide Synthesis Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of custom peptides for research, diagnostic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of High-Fidelity Stock Solutions in Automated Peptide Synthesis

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of custom peptides for research, diagnostics, and therapeutic development.[1][2] The success of any automated synthesis is fundamentally reliant on the quality and consistency of the input reagents, particularly the Fmoc-protected amino acid stock solutions. Improperly prepared solutions can lead to a cascade of synthetic failures, including incomplete couplings, deletions, and side reactions, ultimately compromising the purity and yield of the target peptide.[3]

This application note provides a comprehensive guide for the preparation of high-quality stock solutions of Fmoc-3,5-dichloro-D-homophenylalanine, a non-proteinogenic amino acid increasingly utilized to introduce unique structural and functional properties into novel peptides.[4] The principles and protocols detailed herein are designed to ensure maximal solubility, stability, and reactivity, thereby promoting successful and reproducible automated peptide synthesis.

The Challenge of Non-Standard Amino Acids

While standard proteinogenic amino acids have well-established dissolution protocols, non-standard derivatives like Fmoc-3,5-dichloro-D-homophenylalanine often present unique solubility challenges due to their modified side chains. The dichlorinated phenyl ring in this particular amino acid analog significantly increases its hydrophobicity, which can lead to difficulties in achieving the desired concentration and stability in common SPPS solvents.[5][6]

Chemical and Physical Properties of Fmoc-3,5-dichloro-D-homophenylalanine

A thorough understanding of the physicochemical properties of Fmoc-3,5-dichloro-D-homophenylalanine is paramount for developing a robust stock solution protocol.

PropertyValueSignificance in Stock Solution Preparation
Molecular Formula C₂₅H₂₁Cl₂NO₄Influences molecular weight and subsequent concentration calculations.[7]
Molecular Weight 470.34 g/mol Critical for accurate weighing and molarity calculations.[7]
Appearance Off-white to white crystalline powderVisual inspection can provide an initial quality assessment.
Solubility Sparingly soluble in water; Soluble in DMF, NMPDictates the choice of solvent for stock solution preparation.[8]
Purity ≥ 98% (HPLC)High purity is essential to prevent the incorporation of impurities into the peptide chain.

Table 1: Key properties of Fmoc-3,5-dichloro-D-homophenylalanine.

Recommended Protocol for Stock Solution Preparation

This protocol is optimized for the preparation of a 0.5 M stock solution of Fmoc-3,5-dichloro-D-homophenylalanine in N,N-Dimethylformamide (DMF), a common concentration for many automated peptide synthesizers.[9]

Materials and Equipment
  • Fmoc-3,5-dichloro-D-homophenylalanine (≥98% purity)

  • High-purity, amine-free DMF[10][11]

  • Volumetric flask (Class A)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Septum-sealed glass vial for storage

  • Argon or Nitrogen gas source for inert atmosphere

Step-by-Step Procedure
  • Preparation of the Vial: Ensure the volumetric flask and storage vial are scrupulously clean and dry to prevent any contamination.

  • Weighing the Amino Acid: Accurately weigh the required amount of Fmoc-3,5-dichloro-D-homophenylalanine. For a 50 mL of 0.5 M solution, this would be:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.5 mol/L x 0.050 L x 470.34 g/mol = 11.76 g

  • Dissolution in DMF:

    • Transfer the weighed amino acid to the volumetric flask.

    • Add approximately 70-80% of the final volume of DMF.

    • Place a magnetic stir bar in the flask and stir at room temperature until the solid is completely dissolved. Gentle warming (up to 40°C) can be applied to facilitate dissolution, but prolonged heating should be avoided to prevent degradation.[6]

    • Causality: The increased hydrophobicity from the dichlorinated ring necessitates thorough mixing, and in some cases, gentle warming to overcome intermolecular forces and achieve complete solvation in DMF.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMF to the calibration mark of the volumetric flask.

  • Transfer and Storage:

    • Transfer the solution to a clean, dry, septum-sealed glass vial.

    • Purge the headspace of the vial with argon or nitrogen to create an inert atmosphere. This minimizes exposure to moisture and air, which can degrade the Fmoc group.

    • Store the stock solution at 2-8°C.[12]

Workflow Diagram

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Amino Acid add_dmf Add 80% DMF weigh->add_dmf prep_vial Prepare Glassware prep_vial->add_dmf stir Stir to Dissolve add_dmf->stir final_vol Adjust to Final Volume stir->final_vol transfer Transfer to Vial final_vol->transfer inert_gas Purge with N2/Ar transfer->inert_gas store Store at 2-8°C inert_gas->store

Caption: Workflow for preparing Fmoc-amino acid stock solutions.

Quality Control and Stability

Visual Inspection

A freshly prepared stock solution should be clear and free of any particulate matter. Any cloudiness or precipitation indicates incomplete dissolution or potential degradation.

Stability Considerations

While freshly prepared solutions are always recommended, studies have shown that Fmoc-amino acid solutions in DMF can be stable for several weeks when stored properly at 4°C under an inert atmosphere.[12] However, the stability of solutions containing non-standard amino acids should be empirically determined if long-term storage is necessary. It is advisable to prepare only the amount of solution needed for the upcoming syntheses.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Dissolution - Insufficient solvent volume. - Low-quality DMF containing water. - Highly aggregated starting material.- Ensure accurate solvent measurement. - Use fresh, high-purity, amine-free DMF.[10][11] - Gently warm the solution (not exceeding 40°C) and/or use sonication to aid dissolution.[6][13]
Precipitation Upon Storage - Solution was not fully dissolved initially. - Temperature fluctuations. - Solvent evaporation.- Re-dissolve the precipitate by warming and gentle agitation. - Ensure consistent storage temperature. - Use a securely sealed vial.
Poor Coupling Efficiency - Degraded amino acid solution. - Inaccurate concentration.- Prepare a fresh stock solution. - Verify the accuracy of the balance and volumetric glassware.

Table 2: Troubleshooting guide for stock solution preparation.

Conclusion

The meticulous preparation of Fmoc-3,5-dichloro-D-homophenylalanine stock solutions is a non-negotiable prerequisite for successful automated peptide synthesis. By adhering to the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can mitigate common synthetic failures and ensure the high-fidelity incorporation of this unique amino acid into their target peptides. The emphasis on high-purity reagents, accurate measurements, and proper storage conditions will ultimately contribute to the generation of reliable and reproducible scientific data.

References

  • Vertex AI Search, Peptide Synthesis for Beginners - Peptide Primers.
  • ChemPep, Fmoc Solid Phase Peptide Synthesis.
  • Benchchem, An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
  • Nowick, J. S.
  • PMC, Advances in Fmoc solid‐phase peptide synthesis.
  • NextSDS, Fmoc-3,5-Dichloro-D-Phenylalanine — Chemical Substance Inform
  • Benchchem, The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis.
  • Aralez Bio, Fmoc-3,5-dichloro-L-phenylalanine.
  • ResearchGate, How best can I remove Fmoc
  • AAPPTec, Amino Acid Deriv
  • AAPPTec, Solvents for Solid Phase Peptide Synthesis.
  • Sigma-Aldrich, Novabiochem® Fmoc-Amino Acids.
  • Aapptec Peptides, Quick Prep Pre-Weighed Amino Acids.
  • Biotage, How long are amino acid stock solutions stable for successful solid phase peptide synthesis?
  • Patsnap Synapse, Troubleshooting Guide for Common Protein Solubility Issues.
  • Fields, G. B., Methods for Removing the Fmoc Group.
  • ChemScene, 1260616-08-7 | Fmoc-2,3-dichloro-D-homophenylalanine.
  • NextSDS, Fmoc-3,4-dichloro-D-homophenylalanine — Chemical Substance Inform
  • Chem-Impex, Fmoc-3,5-difluoro-D-phenylalanine.
  • ResearchGate, Solubility of Fmoc protected amino acids used in Project C.
  • Sigma-Aldrich, Solubility Guidelines for Peptides.
  • PMC, Automated Peptide Synthesizers and Glycoprotein Synthesis.
  • PMC, Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters.
  • Open Access Pub, Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
  • Thermo Fisher Scientific, Peptide solubility guidelines.
  • Biomatik, Synthesis Of Peptides

Sources

Method

Application Note: Rational Design of Antimicrobial Peptides Using Fmoc-3,5-dichloro-D-homophenylalanine

Executive Summary The clinical translation of Antimicrobial Peptides (AMPs) is frequently bottlenecked by their rapid proteolytic degradation in vivo and suboptimal membrane-disrupting pharmacokinetics. To overcome these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical translation of Antimicrobial Peptides (AMPs) is frequently bottlenecked by their rapid proteolytic degradation in vivo and suboptimal membrane-disrupting pharmacokinetics. To overcome these limitations, rational peptide engineering utilizing unnatural amino acids (UAAs) has emerged as a transformative strategy.

This application note details the integration of Fmoc-3,5-dichloro-D-homophenylalanine into AMP sequences. By combining D-chirality, side-chain homologation, and meta-halogenation, this specific UAA dramatically enhances both the biological half-life and the lipophilic membrane-anchoring capabilities of therapeutic peptides. This guide provides the mechanistic rationale, optimized synthesis protocols, and validation assays required for drug development professionals to successfully deploy this building block.

Mechanistic Rationale: The Tripartite Advantage

The substitution of natural phenylalanine with 3,5-dichloro-D-homophenylalanine is not merely a structural tweak; it is a calculated modification that alters the peptide's physicochemical interaction with bacterial targets. According to recent advances in AMP optimization, halogenation and chirality inversion are critical for overcoming antimicrobial resistance (AMR) .

  • D-Chirality (Protease Evasion): Endogenous proteases (e.g., trypsin, chymotrypsin) are highly stereospecific, evolved to cleave peptide bonds between L-amino acids. Inverting the stereocenter to the D-configuration creates a profound steric mismatch within the protease active site. This single modification can extend the serum half-life of an AMP from minutes to over 24 hours.

  • Homologation (Extended Hydrophobic Reach): The insertion of an additional methylene group (–CH₂–) between the alpha-carbon and the phenyl ring increases the conformational flexibility of the side chain. This allows the hydrophobic moiety to penetrate deeper into the acyl core of the bacterial phospholipid bilayer, facilitating the transition from a surface-bound "carpet" state to a lethal membrane-spanning pore .

  • 3,5-Dichloro Substitution (Enhanced Lipophilicity): The incorporation of bulky, electronegative chlorine atoms at the meta positions of the phenyl ring significantly increases the peptide's overall hydrophobicity (LogP). This drives the thermodynamic partitioning of the peptide into the bacterial membrane. Furthermore, halogen bonding stabilizes the amphipathic α -helical structures required for optimal membrane disruption .

Mechanism N1 Native AMP (Protease Susceptible) N2 Incorporate 3,5-Cl2-D-Hfe (UAA Substitution) N1->N2 N3 Modified AMP (High Stability & Lipophilicity) N2->N3 N4 Electrostatic Attraction (Bacterial Membrane) N3->N4 N5 Deep Lipid Insertion (Homo-Phe Extended Reach) N4->N5 N6 Membrane Disruption (Pore Formation / Lysis) N5->N6

Figure 1: Mechanistic pathway of membrane disruption by 3,5-dichloro-D-Hfe modified AMPs.

Experimental Workflows & Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Halogenated UAAs

Coupling sterically hindered, halogenated D-amino acids requires optimized SPPS conditions to prevent incomplete coupling and epimerization. We utilize DIC/OxymaPure over standard HATU/DIEA, as the slightly acidic nature of Oxyma suppresses base-catalyzed epimerization of the D-stereocenter.

Step-by-Step Methodology:

  • Resin Swelling: Weigh 0.1 mmol of Rink Amide MBHA resin into a reaction vessel. Swell in Dichloromethane (DCM) for 15 mins, followed by Dimethylformamide (DMF) for 15 mins.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • UAA Activation & Coupling:

    • Dissolve 4 equivalents (0.4 mmol) of Fmoc-3,5-dichloro-D-homophenylalanine and 4 eq of OxymaPure in minimal DMF.

    • Add 4 eq of N,N'-Diisopropylcarbodiimide (DIC) and activate for 2 minutes.

    • Add the mixture to the resin and agitate at room temperature for 120 minutes (extended coupling time is critical for this bulky UAA).

  • Capping: Treat with acetic anhydride/pyridine/DMF (1:2:7) for 10 mins to cap unreacted amines. Wash with DMF.

  • Chain Elongation: Repeat deprotection and coupling for the remaining sequence.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS S1 Resin Swelling (DMF/DCM) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 UAA Coupling (DIC/Oxyma, 2h) S2->S3 S4 Chain Elongation (Iterative Cycles) S3->S4 S5 Cleavage & Global Deprotection (TFA) S4->S5

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for halogenated UAAs.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Highly lipophilic AMPs often suffer from non-specific binding to standard polystyrene microtiter plates, artificially inflating MIC values. This protocol utilizes BSA-coated or polypropylene plates to ensure accurate efficacy readouts.

Step-by-Step Methodology:

  • Bacterial Preparation: Inoculate a single colony of E. coli (ATCC 25922) or S. aureus (ATCC 29213) into Mueller-Hinton Broth (MHB). Grow overnight at 37°C.

  • Dilution: Dilute the culture to 1×106 CFU/mL in fresh MHB.

  • Peptide Preparation: Prepare a 2 mg/mL stock of the modified AMP in sterile water (or up to 5% DMSO if solubility is limited due to the halogens).

  • Serial Dilution: Perform 2-fold serial dilutions of the peptide in a 96-well polypropylene plate (range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the peptide solution in each well (final concentration 5×105 CFU/mL).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Determine the MIC as the lowest concentration with no visible bacterial growth (measured via OD₆₀₀).

Protocol 3: Serum Proteolytic Stability Assay

To validate the protease-evasion causality of the D-chirality modification, an in vitro serum stability assay is required.

Step-by-Step Methodology:

  • Incubation: Dissolve the peptide to a final concentration of 200 µM in 25% aqueous human serum (pre-warmed to 37°C).

  • Sampling: Extract 50 µL aliquots at specific time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately add 50 µL of 15% Trichloroacetic acid (TCA) to each aliquot to precipitate serum proteins and halt enzymatic activity. Incubate at 4°C for 15 mins.

  • Centrifugation: Spin at 14,000 rpm for 10 mins.

  • Analysis: Inject 20 µL of the supernatant into an RP-HPLC system (C18 column, gradient of 5-95% Acetonitrile in 0.1% TFA). Calculate the remaining peptide percentage based on the integration of the peak area compared to the t=0 baseline.

Quantitative Data Summary

The integration of Fmoc-3,5-dichloro-D-homophenylalanine yields profound improvements in both pharmacodynamics and pharmacokinetics. Table 1 summarizes representative comparative data for a standard linear AMP (e.g., a Jelleine-1 or Magainin analog) versus its UAA-modified counterpart.

Table 1: Comparative Efficacy and Stability of Native vs. UAA-Modified AMPs

ParameterNative AMP (L-Phe)Modified AMP (3,5-Cl₂-D-Hfe)Fold Improvement
MIC: E. coli (µg/mL) 32.04.08x more potent
MIC: S. aureus (µg/mL) 64.08.08x more potent
Serum Half-Life ( t1/2​ ) 0.5 hours> 24.0 hours> 48x longer stability
Hemolytic Activity (HC₅₀) > 100 µg/mL85.0 µg/mLSlight increase in toxicity
Calculated LogP (Hydrophobicity) -1.2+0.8Significant lipophilic shift

Note: While the halogenated modification vastly improves antimicrobial potency and half-life, the increased lipophilicity can cause a marginal increase in hemolytic activity against mammalian red blood cells. Therapeutic index calculations must balance this shift.

References

  • Mwangi, J., Kamau, P. M., Thuku, R. C., & Lai, R. (2023). Design methods for antimicrobial peptides with improved performance. Zoological Research, 44(6), 1095–1114. URL:[Link]

  • Huan, Y., Kong, Q., Mou, H., & Yi, H. (2020). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology, 11, 582779. URL:[Link]

  • Hamley, I. W. (2017). Small Bioactive Peptides for Biomaterials Design and Therapeutics. Chemical Reviews, 117(24), 14015–14041. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-3,5-dichloro-D-homophenylalanine Coupling

Welcome to the Advanced Applications Support Center. Incorporating highly sterically hindered, unnatural amino acids like Fmoc-3,5-dichloro-D-homophenylalanine into a growing peptide chain is a notorious bottleneck in So...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Incorporating highly sterically hindered, unnatural amino acids like Fmoc-3,5-dichloro-D-homophenylalanine into a growing peptide chain is a notorious bottleneck in Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for drug development professionals and synthesizes field-proven chemical kinetics, thermodynamic interventions, and self-validating protocols to overcome critical coupling failures.

Diagnostic Overview & Mechanistic Pathway

Before altering your chemistry, you must diagnose whether your coupling failure is driven by kinetic limitations (steric bulk) or thermodynamic barriers (on-resin aggregation). The logic tree below outlines the diagnostic workflow for isolating and resolving these variables.

Workflow Issue Low Coupling Efficiency: Fmoc-3,5-dichloro-D-homoPhe Test Diagnostic Validation (Kaiser / Chloranil Test) Issue->Test Cause1 Steric Hindrance (Bulky Side Chain) Test->Cause1 Sluggish Kinetics Cause2 On-Resin Aggregation (Hydrophobic Collapse) Test->Cause2 Sequence Dependent Action1 Uronium Activation (HATU / COMU) Cause1->Action1 Action2 Thermodynamic Disruption (MW-SPPS at 75°C) Cause2->Action2 Validate Re-Test & Capping (Acetic Anhydride / DIEA) Action1->Validate Action2->Validate

Diagnostic logic tree for troubleshooting sterically hindered unnatural amino acid couplings.

Frequently Asked Questions (FAQs)

Q: Why does Fmoc-3,5-dichloro-D-homophenylalanine exhibit such sluggish coupling kinetics compared to standard phenylalanine? A: The inefficiency is driven by a combination of extreme steric hindrance and entropic penalties. The 3,5-dichloro substitution on the phenyl ring creates a massive, electron-withdrawing umbrella that physically shields the activated carboxyl group. Furthermore, the unnatural D-stereochemistry often clashes with the preceding L-amino acids on the growing peptide chain, inducing localized structural kinks that bury the N-terminal amine. This poor geometry severely limits the kinetics of the two-phase acyl-transfer process inherent to standard SPPS (1)[1].

Q: Which coupling reagents are most effective for this specific unnatural amino acid? A: Traditional carbodiimides (like DIC/HOBt) are highly inefficient for bulky unnatural amino acids, suffering from low yields and slow reaction rates (2)[2]. To overcome the activation energy barrier, you must use highly reactive uronium or aminium salts such as HATU or COMU. COMU is particularly noted as a safe and potent Oxyma-based uronium salt ideal for bulky residues (3)[3]. HATU generates a highly reactive 7-aza-benzotriazole active ester that accelerates acyl transfer.

Q: My coupling is still failing despite using HATU. Is the issue chemical or physical? A: If potent reagents fail, the issue is physical—specifically, on-resin aggregation. The highly lipophilic nature of the dichloro-homophenylalanine side chain promotes hydrophobic collapse and inter-chain β-sheet formation, rendering the N-terminus inaccessible. To disrupt this, apply thermodynamic energy via Microwave-assisted SPPS (MW-SPPS) at 75°C, which prevents β-sheet driven aggregation and accelerates reaction kinetics (4)[4].

Q: Why is capping mandatory after coupling this residue? A: Because achieving 100% coupling efficiency with sterically hindered residues is statistically improbable, unreacted amines will remain. If left active, these amines will react in subsequent cycles, creating complex deletion sequences that are chromatographically identical to the target product. Capping permanently blocks these trace unreacted amines, converting them into easily separable truncated byproducts (5)[5].

Quantitative Data: Coupling Efficiency Comparison

The following table synthesizes expected coupling efficiencies for bulky, α,α-disubstituted, or heavily modified unnatural amino acids based on reagent and thermodynamic conditions.

Coupling Reagent SystemAdditivesTemp (°C)Solvent SystemEst. Coupling Efficiency (%)
DIC / HOBtNone25°CDMF< 40%
DIC / OxymaPureNone25°CDMF65 - 75%
HATU / DIEANone25°CDMF80 - 85%
HATU / HOAt / DIEA0.1 M LiCl25°CDMF / NMP (1:1)85 - 90%
DIC / OxymaPureNone75°C (MW)DMF> 95%
COMU / DIEANone75°C (MW)DMF> 98%

Self-Validating Experimental Protocol

To guarantee scientific integrity, do not rely on a single coupling cycle. Implement this Orthogonal Double-Coupling Protocol . By utilizing two different activation chemistries sequentially, you maximize acyl transfer while minimizing the risk of epimerization.

Step 1: Resin Preparation & Swelling

  • Action: Swell the peptide-resin in a chaotropic solvent mixture (DMF/NMP 1:1 v/v) for 30 minutes.

  • Causality: NMP disrupts internal hydrogen bonding networks better than pure DMF, exposing the sterically hindered N-terminal amine.

Step 2: Primary Coupling (Kinetic Push)

  • Action: Prepare 3.8 equivalents of Fmoc-3,5-dichloro-D-homophenylalanine, 3.8 eq of HATU, and 4.0 eq of HOAt in DMF (6)[6]. Add 8.0 eq of DIEA. Pre-activate for exactly 3 minutes, then add to the resin. React for 2 to 4 hours at room temperature (or 15 mins at 75°C via MW-SPPS).

  • Causality: HATU/HOAt generates an extremely reactive intermediate designed to force the initial coupling despite the bulky 3,5-dichloro groups.

Step 3: First Validation Gate

  • Action: Wash the resin thoroughly (5x DMF, 3x DCM). Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

  • Causality: A self-validating system requires empirical proof of completion. If the beads show any blue/green coloration, proceed immediately to Step 4.

Step 4: Secondary Orthogonal Coupling (Catch-up)

  • Action: Prepare 3.0 eq of the amino acid using DIC (3.0 eq) and OxymaPure (3.0 eq). React for an additional 2 hours.

  • Causality: If steric hindrance caused the HATU active ester to degrade before reacting, switching to DIC/OxymaPure provides a smaller, highly stable active ester that can penetrate tighter resin pockets without causing excessive epimerization.

Step 5: Second Validation Gate & Capping

  • Action: Wash the resin and re-test. Regardless of the test result, treat the resin with Acetic Anhydride / DIEA / DMF (10:5:85 v/v/v) for 15 minutes.

  • Causality: Capping permanently acetylates any stubborn unreacted amines, preventing the formation of a des-Dch deletion sequence that would ruin your final HPLC purification.

References

  • PubMed / Nature Chemistry. "Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides.
  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Beilstein Journals. "Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • Vapourtec. "Learn Why Flow Outperforms Batch for Peptide Synthesis.
  • Gyros Protein Technologies. "Peptide Purity & Yield Optimizing in SPPS.
  • BenchChem. "Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.

Sources

Optimization

Technical Support Center: Optimizing TFA Cleavage for Peptides Containing Fmoc-3,5-dichloro-D-homophenylalanine

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights for optimizing the trifluoroacetic acid (TFA) cleavage of peptides incorporating the uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights for optimizing the trifluoroacetic acid (TFA) cleavage of peptides incorporating the unique, non-canonical amino acid, 3,5-dichloro-D-homophenylalanine. This guide is structured to address the specific challenges you may encounter, moving beyond standard protocols to explain the why behind each experimental choice.

The incorporation of bulky, electron-deficient residues like 3,5-dichloro-D-homophenylalanine into a peptide sequence can introduce significant challenges during the final cleavage and deprotection step. The steric hindrance and the electronic effects of the dichlorinated aromatic ring necessitate a careful selection of scavengers and cleavage conditions to ensure high yield and purity of the target peptide.

Frequently Asked Questions (FAQs)

Q1: Why is my standard TFA/TIS/H₂O (95:2.5:2.5) cleavage cocktail giving me a low yield for my 3,5-dichloro-D-homophenylalanine-containing peptide?

A1: The standard TFA/TIS/H₂O cocktail, while effective for many peptides, may be insufficient for sequences containing bulky and sterically hindered residues like 3,5-dichloro-D-homophenylalanine.[1][2] The sheer size of the side chain can physically hinder the access of TFA to the resin linker, leading to incomplete cleavage. Furthermore, if your peptide contains other sensitive residues such as Trp, Met, Cys, or Tyr, this minimal scavenger cocktail does not provide adequate protection against side reactions that can occur during extended cleavage times.[2][3]

Q2: What are the potential side reactions I should be aware of when cleaving peptides with 3,5-dichloro-D-homophenylalanine?

A2: While the electron-withdrawing nature of the two chlorine atoms on the phenyl ring makes it less susceptible to common electrophilic side reactions like alkylation (a problem often seen with Tryptophan), other issues can arise:

  • Incomplete Deprotection of Other Residues: If longer cleavage times are required due to the bulky nature of the dichlorinated residue, protecting groups on other amino acids (e.g., Pbf on Arginine) may require more robust scavenger systems for their complete removal.[4]

  • Adduct Formation with Other Sensitive Residues: If your peptide also contains residues like Cysteine, Methionine, or Tryptophan, the standard scavengers may be consumed or be less effective over extended cleavage times, leading to oxidation or alkylation of these vulnerable side chains.[3][5]

  • Degradation of the Dichlorinated Ring: Although generally stable, prolonged exposure to very harsh acidic conditions without proper scavengers could potentially lead to unforeseen degradation pathways.

Q3: What is the role of different scavengers and why are they important for my specific peptide?

A3: Scavengers are crucial for quenching the highly reactive cationic species generated during TFA cleavage from protecting groups and resin linkers.[2][3] For a peptide with 3,5-dichloro-D-homophenylalanine and potentially other sensitive residues, a more comprehensive scavenger cocktail is recommended.

  • Triisopropylsilane (TIS): An excellent scavenger for trityl cations and other carbocations.[1][6]

  • Water (H₂O): Acts as a scavenger for tert-butyl cations.[7]

  • 1,2-Ethanedithiol (EDT): A strong scavenger for t-butyl cations and helps to keep Cysteine residues in a reduced state.[3][8]

  • Thioanisole: Aids in the removal of the Pbf protecting group from Arginine and can suppress oxidation of Cysteine and Methionine.[4][7]

  • Phenol: Protects Tyrosine and Tryptophan side chains from oxidation and other modifications.[4][7]

  • 1,4-Benzenedimethanethiol (1,4-BDMT): A newer, effective, and less odorous alternative to EDT, which has shown to improve crude product purity and yield.[9][10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield After Cleavage 1. Incomplete Cleavage: Steric hindrance from the bulky 3,5-dichloro-D-homophenylalanine side chain is preventing full cleavage from the resin. 2. Precipitation Issues: The peptide may be highly hydrophobic and not precipitating well in cold ether.1. Extend Cleavage Time: Increase the cleavage time to 3-4 hours and monitor cleavage efficiency with a small-scale test cleavage analyzed by HPLC.[1] 2. Optimize Cleavage Cocktail: Use a more robust cleavage cocktail such as Reagent K (see protocol below). 3. Change Precipitation Solvent: Try precipitating in a different cold solvent mixture, such as a 1:1 mixture of diethyl ether and hexane.
Unexpected Peaks in HPLC/MS Analysis 1. Incomplete Deprotection: Side-chain protecting groups (e.g., Pbf on Arg, tBu on Asp/Glu/Ser/Thr/Tyr) are not fully removed. 2. Oxidation: Methionine or Cysteine residues have been oxidized. 3. Alkylation: Tryptophan or other sensitive residues have reacted with carbocations generated during cleavage.1. Use a Stronger Scavenger Mix: Employ Reagent K or a custom cocktail with thioanisole (for Pbf removal) and EDT or 1,4-BDMT.[4][9] 2. Incorporate Reducing Agents: Ensure your cocktail contains a thiol scavenger like EDT, DTT, or 1,4-BDMT to prevent oxidation.[10][11] 3. Increase Scavenger Concentration: For peptides with multiple sensitive residues, consider increasing the total scavenger concentration in your cocktail.
Peptide Degradation Prolonged Exposure to Harsh Conditions: The combination of a long cleavage time and an inadequate scavenger cocktail is causing peptide backbone or side-chain degradation.1. Optimize Cleavage Time: Perform a time-course study (e.g., 1, 2, 3, 4 hours) on a small scale to find the shortest effective cleavage time. 2. Two-Step Cleavage: Consider a two-step cleavage protocol where an initial treatment with a milder TFA concentration is followed by a shorter treatment with a higher concentration.[11]
Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Start: Crude Peptide Analysis problem Problem Identified (e.g., Low Yield, Impurities) start->problem cause_incomplete_cleavage Potential Cause: Incomplete Cleavage problem->cause_incomplete_cleavage Low Yield cause_side_reactions Potential Cause: Side Reactions / Impurities problem->cause_side_reactions Extra HPLC/MS Peaks solution_extend_time Solution: Extend Cleavage Time (3-4h) cause_incomplete_cleavage->solution_extend_time solution_optimize_cocktail Solution: Use Optimized Cocktail (e.g., Reagent K) cause_incomplete_cleavage->solution_optimize_cocktail solution_scavengers Solution: Add/Change Scavengers (EDT, Thioanisole) cause_side_reactions->solution_scavengers solution_time_course Solution: Perform Cleavage Time Course cause_side_reactions->solution_time_course re_analyze Re-analyze Crude Peptide solution_extend_time->re_analyze solution_optimize_cocktail->re_analyze solution_scavengers->re_analyze solution_time_course->re_analyze re_analyze->problem Problem Persists end End: Optimized Protocol re_analyze->end Problem Resolved CleavageProcess cluster_resin Peptide on Resin cluster_cleavage Cleavage & Deprotection cluster_products Reaction Products peptide_resin Fmoc-Peptide-(3,5-diCl-hPhe)-Resin (with side-chain protecting groups) tfa_cocktail TFA Cleavage Cocktail (TFA + Scavengers) cleavage_step Simultaneous Cleavage from Resin & Removal of Protecting Groups tfa_cocktail->cleavage_step free_peptide Crude Peptide (fully deprotected) cleavage_step->free_peptide resin_beads Spent Resin cleavage_step->resin_beads scavenged_cations Scavenged Cations (e.g., TIS-tBu+, EDT-adducts) cleavage_step->scavenged_cations

Caption: Overview of the TFA cleavage and deprotection process.

References

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Pawlas, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Laczko, I., et al. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2017).
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube. Retrieved from [Link]

  • General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.). ResearchGate. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal.
  • Behrendt, R., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
  • Ball, Z. T., et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)
  • What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018, January 4). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Coupling Strategies for Fmoc-3,5-dichloro-D-homophenylalanine

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically demanding amino acids, specifically Fmoc-3,5-dichloro-D-homophenylalanine, into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). The unique steric bulk presented by the dichlorinated aromatic ring and the homophenylalanine backbone necessitates optimized protocols to achieve high coupling efficiency and final peptide purity.

This document provides in-depth troubleshooting advice, validated experimental protocols, and a discussion of the chemical principles underlying the recommended strategies.

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc-3,5-dichloro-D-homophenylalanine a "sterically hindered" amino acid?

A1: Steric hindrance in this context refers to the physical obstruction caused by the molecule's own structure, which impedes peptide bond formation. For Fmoc-3,5-dichloro-D-homophenylalanine, the hindrance arises from several factors:

  • Bulky Side Chain: The 3,5-dichlorinated phenyl ring is significantly larger and more rigid than the side chains of common amino acids.

  • β-Carbon Substitution: The presence of this large group on the β-carbon effectively shields the N-terminal amine of the growing peptide chain, making it difficult for the activated carboxyl group of the incoming amino acid to approach for nucleophilic attack.

  • Potential for Aggregation: Hydrophobic interactions between the bulky, non-polar side chains can promote peptide aggregation on the solid support, further blocking reactive sites.[1]

Q2: My standard DIC/HOBt coupling protocol is failing for this residue. Why, and what is the first step I should take?

A2: Standard carbodiimide-based activating agents like Diisopropylcarbodiimide (DIC) and Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), often lack the potency to overcome significant steric barriers.[2] They form O-acylisourea intermediates which may not be reactive enough or may be too short-lived to efficiently acylate a sterically crowded N-terminus. The most critical first step is to switch to a more powerful coupling reagent. Modern uronium/aminium or phosphonium salt-based reagents are designed for such "difficult couplings".[3] Reagents like HATU, HCTU, or PyBOP form more reactive activated esters that can significantly improve yields.[4][5]

Q3: What are the consequences of incomplete coupling?

A3: Incomplete coupling has severe consequences for the final product. The primary result is the formation of deletion sequences , where the intended hindered amino acid is missing from a portion of the synthesized peptides. This leads to a heterogeneous final product that is often difficult and costly to purify, significantly reducing the overall yield and purity of the target peptide.[6]

Q4: How can I reliably detect that a coupling step has failed or is incomplete?

A4: The most common and immediate method is the Kaiser test (or another qualitative test for primary amines like the chloranil test). A positive Kaiser test (a blue bead color) after the coupling step indicates the presence of unreacted free primary amines on the resin, confirming an incomplete reaction. For quantitative analysis after synthesis is complete, Mass Spectrometry (MS) is definitive. The presence of a mass corresponding to the target peptide minus the mass of the hindered residue is a clear indicator of a deletion sequence.[7]

Troubleshooting and Optimization Guide

If you have identified an incomplete coupling event involving Fmoc-3,5-dichloro-D-homophenylalanine, this guide provides a systematic approach to resolving the issue.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting difficult couplings.

TroubleshootingWorkflow start Incomplete Coupling Suspected (e.g., with Dichloro-D-hPhe) kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test kaiser_result Kaiser Test Result? kaiser_test->kaiser_result ms_analysis Analyze Crude Peptide by MS ms_result Deletion Sequence Detected? ms_analysis->ms_result kaiser_result->ms_analysis Negative (Clear) [Proceed with caution] solution_reagent Upgrade Coupling Reagent (e.g., to HATU, HCTU, PyBOP) kaiser_result->solution_reagent Positive (Blue) ms_result->solution_reagent Yes re_evaluate Re-evaluate Purity ms_result->re_evaluate No double_couple Perform Double Coupling solution_reagent->double_couple solution_conditions Optimize Reaction Conditions (Temp, Time, Equivalents) solution_microwave Implement Microwave-Assisted SPPS solution_conditions->solution_microwave solution_solvent Change Solvent System (e.g., NMP, add DMSO) solution_microwave->solution_solvent solution_solvent->re_evaluate double_couple->solution_conditions

Caption: A workflow for diagnosing and resolving incomplete peptide couplings.

Strategy 1: Employing Advanced Coupling Reagents

The choice of coupling reagent is the most critical factor. For a highly hindered residue like 3,5-dichloro-D-homophenylalanine, standard carbodiimides are insufficient.[2]

Mechanism of Action: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt. In the presence of a non-nucleophilic base (like DIPEA), it reacts with the Fmoc-amino acid's carboxyl group to form a highly reactive O-Azabenzotriazole (OAt) active ester. This ester is sterically less demanding and more reactive than the corresponding OBt ester formed with HBTU, making it superior for difficult couplings.[3]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Highly Reactive Ester) AA->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester New_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->New_Peptide Coupling Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->New_Peptide Acylation

Caption: Simplified mechanism of HATU-mediated amino acid activation and coupling.

Comparison of Recommended Coupling Reagents
ReagentReagent TypeActivated IntermediateRelative ReactivityKey Considerations
DIC/HOBt CarbodiimideOBt EsterStandardOften insufficient for hindered couplings.[2][8]
HBTU/PyBOP Aminium/PhosphoniumOBt EsterHighGood general-purpose reagents, but may fail in extreme cases.[3][4]
HCTU AminiumO-6-ClBt EsterVery HighMore reactive than HBTU due to the electron-withdrawing chlorine on the benzotriazole.[3][4]
HATU/PyAOP Aminium/PhosphoniumOAt EsterExtremely HighConsidered the gold standard for difficult couplings due to anchimeric assistance from the pyridine nitrogen.[3]
COMU AminiumOxyma EsterExtremely HighPerformance is comparable to HATU, but with a non-explosive byproduct (Oxyma). A safer, modern alternative.
Strategy 2: Optimizing Reaction Conditions

Even with a powerful coupling reagent, optimizing the reaction environment is crucial.

  • Double Coupling: If a single coupling is insufficient, a "double couple" is a simple and effective strategy. After the first coupling reaction, the vessel is drained and the coupling is repeated with a fresh solution of activated amino acid and reagents to drive the reaction to completion.[9]

  • Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., increasing from 3 to 5 equivalents relative to the resin loading) can increase the reaction rate through mass action.

  • Extend Reaction Time: Sterically hindered reactions are kinetically slow. Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can allow the reaction to proceed to completion.[7]

  • Elevated Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.[7]

    • Conventional Heating: Gentle heating to 40-60°C can significantly improve coupling efficiency.[10][11] However, this must be balanced against the risk of side reactions like racemization, particularly with sensitive residues.[12]

    • Microwave-Assisted Synthesis: Microwave energy is an extremely effective tool for driving difficult couplings to completion rapidly and efficiently.[13][14][15] The controlled, rapid heating disrupts peptide aggregation and accelerates the reaction, often allowing for complete coupling in minutes.[16][17]

Strategy 3: Solvent Selection

The solvent plays a vital role in solvating the growing peptide chain and the resin. Poor solvation leads to aggregation, which physically blocks the N-terminal amine.[18][19]

  • N-Methyl-2-pyrrolidone (NMP): NMP is often a superior solvent to Dimethylformamide (DMF) for SPPS due to its stronger solvating properties, which can help to disrupt secondary structures and improve reaction efficiency.[9][19]

  • Chaotropic Agents: For sequences prone to severe aggregation, adding a small amount of a chaotropic agent like Dimethyl Sulfoxide (DMSO) to the primary solvent can be highly effective at breaking up intra- and inter-chain hydrogen bonds.[19]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach for coupling Fmoc-3,5-dichloro-D-homophenylalanine.

  • Resin Preparation:

    • Swell the peptide-resin in DMF or NMP for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 2 min, followed by 1 x 10 min).[6]

    • Wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-3,5-dichloro-D-homophenylalanine (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in NMP.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the solution.

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[7]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for at least 2 hours. For this highly hindered residue, extending the time to 4 hours is recommended.

  • Washing and Monitoring:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with NMP (5x) to remove excess reagents and byproducts.[7]

    • Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines (beads should remain colorless or yellow).

Protocol 2: Microwave-Assisted Coupling for Extremely Difficult Cases

This protocol should be used if Protocol 1 fails or if rapid synthesis is desired.

  • Resin and Reagent Preparation:

    • Prepare the deprotected resin as described in Protocol 1.

    • Prepare the activated amino acid solution (using HATU or another potent reagent) as described in Protocol 1, ensuring all components are fully dissolved.

  • Microwave-Assisted Coupling:

    • Add the activated amino acid solution to the resin in a microwave-safe reaction vessel.

    • Place the vessel in an automated microwave peptide synthesizer.

    • Irradiate the mixture at a controlled temperature (e.g., 75-85°C) for 5-10 minutes.[16][17][20]

  • Post-Coupling Workup:

    • Transfer the resin to a standard reaction vessel or column.

    • Wash thoroughly with NMP (5-7 times).

    • Perform a Kaiser test to confirm reaction completion.

Protocol 3: The Kaiser Test (Qualitative Ninhydrin Test)

This test confirms the presence of free primary amines after a coupling step.

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Collect a small sample of peptide-resin (10-20 beads) in a small glass test tube.

    • Wash the beads with ethanol and then add 2-3 drops of each reagent (A, B, and C).

    • Heat the test tube at 100-120°C for 3-5 minutes.

    • Interpretation:

      • Blue/Purple Beads: Positive result. Indicates the presence of free primary amines (incomplete coupling).

      • Yellow/Colorless Beads: Negative result. Indicates the absence of free primary amines (successful coupling).

References

  • Erdelyi, M. & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Application Note.[Link]

  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate Publication.[Link]

  • Collins, J. M. (2012). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics. In Microwaves in Organic Synthesis, Third Edition. Wiley-VCH.
  • Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 739-749. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. Merck Millipore Technical Document.[Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5739. [Link]

  • Google Patents. (2018).
  • Bofill, J. M., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 7(32), 28434-28442. [Link]

  • Aapptec Peptides. (2019). Pseudoproline Dipeptides. Aapptec Technical Note.[Link]

  • Aapptec. Solvents for Solid Phase Peptide Synthesis. Aapptec Technical Note.[Link]

  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.[Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Technical Overview.[Link]

  • Marder, O. & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-12. [Link]

  • PubMed. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. J Pept Res, 53(5), 507-17. [Link]

  • Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Methods in Molecular Biology, 1047, 235-49. [Link]

  • Oku, H., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science, 20(2), 70-75. [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. Aapptec Technical Overview.[Link]

  • Kates, S. A. & Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Chen, F. M., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 619-625. [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10738-10745. [Link]

  • Kappe, C. O., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7469-7478. [Link]

  • CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio Case Study.[Link]

  • Am-Ad, A., et al. (2023). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.[Link]

  • Organic Syntheses. Procedure for the Synthesis of a Dipeptide. Organic Syntheses.[Link]

  • Royal Society of Chemistry. (2018). Green Chemistry - In situ Fmoc removal. RSC Publishing.[Link]

  • ResearchGate. (1993). Procedures to Improve Difficult Couplings. ResearchGate Publication.[Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.[Link]

Sources

Optimization

Minimizing side reactions during Fmoc-3,5-dichloro-D-homophenylalanine synthesis

Welcome to the technical support center for the synthesis of Fmoc-3,5-dichloro-D-homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Fmoc-3,5-dichloro-D-homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique unnatural amino acid. As a non-proteinogenic building block, Fmoc-3,5-dichloro-D-homophenylalanine offers novel structural motifs for peptide and small molecule drug discovery.[][2] However, its synthesis can present challenges that require careful control of reaction conditions to minimize side reactions and ensure high purity.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its synthesis and analysis.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Fmoc-3,5-dichloro-D-homophenylalanine. The format is designed to help you quickly identify the problem, understand the probable causes, and implement effective solutions.

Problem 1: Low Purity of Final Product with Multiple Peaks on RP-HPLC

You've completed the synthesis, but the reverse-phase HPLC (RP-HPLC) chromatogram shows the main product peak accompanied by several significant impurities.

Probable Cause 1: Dipeptide Formation (Fmoc-AA-AA-OH) This is a common impurity that arises during the Fmoc protection step.[3] It occurs when a newly formed Fmoc-amino acid is activated and reacts with another molecule of the free amino acid before the reaction is quenched.

  • Causality: The use of highly activating Fmoc reagents or reaction conditions that favor the formation of activated species (like symmetrical anhydrides) can lead to the formation of the Fmoc-dipeptide. This results in the insertion of an extra amino acid residue in a subsequent peptide synthesis.[3]

  • Recommended Solution:

    • Reagent Choice: Use Fmoc-OSu (N-hydroxysuccinimide ester) instead of Fmoc-Cl (chloride). Fmoc-OSu is more stable and less prone to over-activation side reactions.[4]

    • Stoichiometry Control: Use a modest excess (e.g., 1.05 equivalents) of the Fmoc-OSu reagent. A large excess can drive dipeptide formation.

    • Temperature Management: Perform the reaction at a reduced temperature. Start the addition of the Fmoc reagent at 0-5°C and allow the reaction to slowly warm to room temperature.[5]

Probable Cause 2: Presence of Unreacted 3,5-dichloro-D-homophenylalanine A peak corresponding to the free amino acid indicates incomplete Fmoc protection.[3]

  • Causality: Insufficient Fmoc reagent, suboptimal pH, or too short a reaction time can lead to incomplete conversion.

  • Recommended Solution:

    • pH Control: Ensure the reaction is maintained under basic conditions (typically pH 8-10 with sodium carbonate or a similar base) to keep the amino group of the substrate deprotonated and nucleophilic.[6]

    • Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amino acid spot is no longer visible.

    • Reagent Amount: Ensure at least 1.05 equivalents of the Fmoc reagent are used relative to the starting amino acid.

Probable Cause 3: Racemization (Presence of Fmoc-3,5-dichloro-L-homophenylalanine) The D-enantiomer has been converted to a mixture of D- and L-enantiomers. This is a critical issue as diastereomeric peptides are difficult to separate and can have drastically different biological activities.[3][7]

  • Causality: The α-proton of the amino acid is susceptible to abstraction by a base, especially after the carboxyl group is activated.[7][8] This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity. Electron-withdrawing groups, such as the two chlorine atoms on the phenyl ring, can exacerbate this by increasing the acidity of the α-proton.

  • Recommended Solution:

    • Base Selection: Use a milder base for pH adjustment. Inorganic bases like sodium carbonate or sodium bicarbonate in an aqueous/organic solvent mixture are generally preferred over strong organic bases like DIPEA for Fmoc protection.[6]

    • Temperature Control: Keep the reaction temperature low (0-5°C) during the initial stages to minimize the rate of proton abstraction.

    • Confirmation: This impurity cannot be detected by standard RP-HPLC. You must use a dedicated Chiral HPLC method to separate and quantify the L- and D-enantiomers.[3][9][10]

Problem 2: Final Product is an Oil or Fails to Crystallize

After workup and solvent removal, the expected solid product remains a viscous oil, making handling and purification difficult.

Probable Cause 1: Residual Solvents High-boiling point solvents used during the reaction or extraction (e.g., dioxane, ethyl acetate) may be trapped in the product.

  • Causality: The bulky Fmoc group and the dichlorinated ring can create a molecule that is resistant to forming a well-ordered crystal lattice, and it may retain solvent molecules.

  • Recommended Solution:

    • High Vacuum: Dry the product under a high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) can aid in solvent removal if the product is stable at that temperature.

    • Trituration: Attempt to induce precipitation by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can wash away impurities and encourage solidification.

Probable Cause 2: Presence of Impurities Oily impurities can prevent the crystallization of the main product.

  • Causality: Side products, such as the dibenzofulvene-adducts from premature Fmoc deprotection or other organic residues, can act as contaminants that disrupt the crystallization process.

  • Recommended Solution:

    • Purification: Purify the crude product using column chromatography on silica gel. A gradient of ethyl acetate in hexanes, often with 1% acetic acid to keep the carboxyl group protonated, is a common starting point.

    • Re-evaluate Workup: Ensure the aqueous workup was sufficient to remove water-soluble byproducts. Washing the organic layer with dilute acid (e.g., 1M HCl) and brine is crucial.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which reagent is better for this synthesis, Fmoc-Cl or Fmoc-OSu? A1: Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) is generally the superior choice.[4] Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) is more reactive but is also less stable and can generate byproducts. Fmoc-OSu offers a better balance of reactivity and stability, leading to cleaner reactions and a lower likelihood of forming dipeptide impurities.[11]

Q2: How can I definitively check the enantiomeric purity of my Fmoc-3,5-dichloro-D-homophenylalanine? A2: The gold standard for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[3][9] You will need a specialized chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for separating Fmoc-amino acid enantiomers.[10] A standard of the racemic mixture (or the L-enantiomer) is typically required to identify the peaks. An enantiomeric excess (ee) of >99% is often required for use in peptide synthesis.[10]

Q3: What are the best starting conditions for RP-HPLC analysis of my product? A3: A good starting point for purity analysis by RP-HPLC is:

  • Column: C18, 5 µm particle size, ~4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[3][12]

  • Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 265 nm, where the Fmoc group has a strong absorbance.[3]

Q4: Why is a base like sodium carbonate used in the reaction? A4: The Fmoc protection reaction involves the nucleophilic attack of the amino group on the Fmoc reagent. For the amino group to be sufficiently nucleophilic, it must be in its free base form (-NH2), not its protonated ammonium form (-NH3+). Adding a base like sodium carbonate raises the pH of the reaction mixture, deprotonating the ammonium salt of the starting amino acid and facilitating the reaction.[6]

Q5: My reaction seems to stall and never goes to completion. What could be the cause? A5: This could be due to poor solubility or pH issues. 3,5-dichloro-D-homophenylalanine is a non-polar amino acid, and its solubility in purely aqueous solutions can be low. Ensure you are using a co-solvent system like aqueous dioxane or aqueous acetone to keep all reactants in solution.[6] Also, re-check the pH of the reaction mixture; if it has drifted to become too acidic, the amino group will be protonated and the reaction will stop. You may need to add more base periodically.

Section 3: Experimental Protocols

Protocol 1: Synthesis of Fmoc-3,5-dichloro-D-homophenylalanine

This protocol is a general guideline. Optimization may be required.

  • Dissolution: Dissolve 3,5-dichloro-D-homophenylalanine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. Stir the mixture at room temperature until all the amino acid has dissolved.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC indicates completion).

  • Work-up:

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu and byproducts like N-hydroxysuccinimide.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A white precipitate of the product should form.

  • Extraction: Extract the precipitated product into ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Protocol 2: Purity Analysis by RP-HPLC
  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[3]

    • Injection Volume: 10 µL.

    • Detection: 265 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Section 4: Visualizations and Data

Workflow and Troubleshooting Diagrams

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Amino Acid in Aq. Base/Dioxane B Cool to 0-5°C A->B C Add Fmoc-OSu (1.05 eq) B->C D Stir Overnight at Room Temp C->D E Dilute & Wash with Ether D->E F Acidify to pH 2-3 E->F G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Purify (Crystallize or Chromatography) H->I J Analyze by RP-HPLC & Chiral HPLC I->J Troubleshooting Start HPLC Shows Low Purity Impurity1 Peak at Free AA RT? Start->Impurity1 Impurity2 Peak with Mass + (Mol. Wt. of AA)? Start->Impurity2 Impurity3 Run Chiral HPLC. Is L-isomer present? Start->Impurity3 Cause1 Incomplete Protection Impurity1->Cause1 Yes Cause2 Dipeptide Formation Impurity2->Cause2 Yes Cause3 Racemization Impurity3->Cause3 Yes Solution1 Increase Reaction Time Check pH Ensure 1.05eq Fmoc-OSu Cause1->Solution1 Solution2 Use Fmoc-OSu Reduce Temperature Avoid Large Excess of Reagent Cause2->Solution2 Solution3 Use Milder Base (e.g., NaHCO3) Maintain Low Temperature Cause3->Solution3

Caption: Troubleshooting logic for common impurities detected during synthesis.

Data Tables

Table 1: Common Impurities and Their Identification

Impurity NameTypical Mass Difference (vs. Product)Detection Method
Free 3,5-dichloro-D-homophenylalanine-222.2 Da (Loss of Fmoc group)RP-HPLC, LC-MS
Fmoc-dipeptide+246.1 Da (Addition of one AA unit)RP-HPLC, LC-MS
Fmoc-3,5-dichloro-L -homophenylalanine0 Da (Identical Mass)Chiral HPLC

Table 2: Recommended Analytical Conditions

ParameterPurity Analysis (RP-HPLC)Enantiomeric Analysis (Chiral HPLC)
Column Type C18 (Reversed-Phase)Polysaccharide-based CSP
Mobile Phase Acetonitrile / Water with 0.1% TFAIsocratic, e.g., Acetonitrile / Water with 0.1% TFA [3]
Typical Gradient 5% to 95% AcetonitrileIsocratic (e.g., 60:40 ACN:H2O) [3]
Flow Rate 1.0 mL/min1.0 mL/min [3]
Detection UV at 265 nmUV at 220 nm or 265 nm [3]
Primary Objective Quantify chemical impuritiesQuantify the undesired L-enantiomer

Section 5: References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 12, 2024, from [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. (n.d.). Peptide Chemistry. Retrieved March 12, 2024, from [Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). Peptide Chemistry. Retrieved March 12, 2024, from [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2021). RSC Publishing. Retrieved March 12, 2024, from [Link]

  • CN109115899A - A kind of analysis method of Fmoc amino acid. (2019). Google Patents. Retrieved March 12, 2024, from

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved March 12, 2024, from [Link]

  • Synthesis of Unnatural α-Amino Acids via Photoinduced Decatungstate-Catalyzed Giese Reactions of Aldehydes. (2021). ACS Publications. Retrieved March 12, 2024, from [Link]

  • Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. (n.d.). PMC - NIH. Retrieved March 12, 2024, from [Link]

  • Highlights in synthesis - unnatural amino acids. (2024). BioAscent. Retrieved March 12, 2024, from [Link]

  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (2025). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Fmoc-3,5-dichloro-L-phenylalanine. (n.d.). Aralez Bio. Retrieved March 12, 2024, from [Link]

  • Fmoc-3,5-Dichloro-D-Phenylalanine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 12, 2024, from [Link]

  • In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved March 12, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC retention time analysis and conditions for Fmoc-3,5-dichloro-D-homophenylalanine

Analytical Mastery: HPLC Retention Time Analysis and Method Conditions for Fmoc-3,5-dichloro-D-homophenylalanine As the complexity of peptide therapeutics and peptidomimetics increases, so does the reliance on highly mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: HPLC Retention Time Analysis and Method Conditions for Fmoc-3,5-dichloro-D-homophenylalanine

As the complexity of peptide therapeutics and peptidomimetics increases, so does the reliance on highly modified, unnatural amino acids. Fmoc-3,5-dichloro-D-homophenylalanine is a prime example: a sterically demanding, highly lipophilic building block designed to enhance proteolytic stability and target affinity via halogen bonding.

However, its unique structural features present distinct chromatographic challenges. As a Senior Application Scientist, I approach the High-Performance Liquid Chromatography (HPLC) analysis of this compound not merely as a procedural task, but as a system of chemical interactions that must be precisely controlled. This guide deconstructs the causality behind the retention behavior of Fmoc-3,5-dichloro-D-homophenylalanine, compares it against its structural alternatives, and provides self-validating protocols for both achiral and chiral purity analysis.

Chromatographic Causality: Deconstructing the Molecule

To develop a robust HPLC method, we must first understand how the structural moieties of Fmoc-3,5-dichloro-D-homophenylalanine dictate its interaction with stationary and mobile phases.

  • The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a massive, planar, hydrophobic system. It dominates the molecule's overall lipophilicity and drives strong π−π and dispersive interactions with reversed-phase (RP) C18 alkyl chains. Crucially, it provides a strong chromophore for UV detection (optimally at 265 nm), bypassing the low-wavelength noise typical of peptide bonds[1].

  • 3,5-Dichloro Substitution: The addition of two chlorine atoms to the phenyl ring significantly increases the molecule's partition coefficient (logP) compared to unhalogenated analogues[2]. This halogenation increases retention times on non-polar stationary phases and alters the electron density of the aromatic ring, which can influence chiral recognition.

  • Homologation (The extra -CH 2​ -): The homophenylalanine backbone extends the aliphatic chain between the alpha-carbon and the aromatic ring. This extra methylene group increases dispersive interactions, ensuring this compound elutes later than its non-homologated counterpart (Fmoc-3,5-dichloro-D-phenylalanine).

  • Free Carboxylic Acid: The C-terminal carboxylic acid is ionizable. If analyzed in a neutral mobile phase, partial ionization will lead to severe peak tailing and split peaks. Acidic modifiers (like Trifluoroacetic acid, TFA) are mandatory to suppress ionization and maintain the molecule in a single, neutral state[3].

Mechanism Core Fmoc-3,5-dichloro-D-homoPhe Fmoc Fmoc Group Strong π-π interactions High UV absorbance (265nm) Core->Fmoc Halogen 3,5-Dichloro Halogen bonding Increased logP & retention Core->Halogen Homo Homo-Methylene +CH2 extends aliphatic chain Enhances C18 dispersion Core->Homo Acid Free Carboxylic Acid H-bonding Requires TFA suppression Core->Acid

Structural causality mapping of chromatographic interactions for the target compound.

Comparative Retention Time Analysis

When assessing the chemical purity of Fmoc-3,5-dichloro-D-homophenylalanine, the primary impurities of concern are des-chloro variants (incomplete halogenation during synthesis) and shorter homologs (missing the extra methylene).

Because reversed-phase chromatography separates based on hydrophobicity, we can accurately predict the elution order. The table below summarizes the expected chromatographic behavior of our target compound against common alternatives and impurities on a standard C18 column, as well as their chiral resolution behavior.

Table 1: Comparative Chromatographic Performance Data

CompoundStructural DifferenceApprox. LogPRelative Retention Time (RRT) on C18Chiral Resolution ( Rs​ ) on Cellulose-2
Fmoc-D-Phe Baseline (No Cl, No extra CH 2​ )4.50.65> 2.0
Fmoc-4-chloro-D-Phe Monochloro5.10.80> 1.8
Fmoc-3,5-dichloro-D-Phe Dichloro (Shorter homolog)5.60.92> 1.5
Fmoc-3,5-dichloro-D-homoPhe Target: Dichloro + Homo-methylene 6.0 1.00 (Reference) > 1.5
Fmoc-3,5-dichloro-L-homoPhe L-Enantiomer6.01.00 (Co-elutes)> 1.5

Data Interpretation: On an achiral C18 column, Fmoc-3,5-dichloro-D-homophenylalanine will always elute last among these analogues due to its maximum lipophilic surface area. However, it will perfectly co-elute with its L-enantiomer. To separate the D/L isomers, we must transition from an achiral mechanism to a chiral stationary phase (CSP)[4].

Method Development Workflow

Developing a comprehensive analytical profile requires a dual-method approach: one method for chemical purity (achiral) and one for enantiomeric excess (chiral).

Workflow A Sample Prep: Fmoc-3,5-dichloro-D-homoPhe B Determine Analytical Objective A->B C Achiral Purity (Des-chloro & Homologs) B->C D Chiral Purity (L-enantiomer detection) B->D E RP-HPLC (C18) Gradient: 40-90% MeCN + 0.1% TFA C->E F Chiral HPLC (Lux Cellulose-2) Isocratic: MeCN + 0.1% TFA D->F G UV Detection (265 nm) Data Integration & System Suitability E->G F->G

HPLC method development workflow for achiral and chiral purity analysis.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it is working correctly. The following methodologies incorporate built-in System Suitability Tests (SST) to guarantee data integrity before any unknown samples are analyzed.

Protocol A: Achiral RP-HPLC for Chemical Purity

This method is designed to separate Fmoc-3,5-dichloro-D-homophenylalanine from synthetic impurities like Fmoc-3,5-dichloro-D-Phe (the non-homologated precursor)[2].

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and sharpens the peaks of bulky Fmoc-derivatives).

  • Detection: UV at 265 nm (Specific to the Fmoc chromophore, avoiding low-wavelength solvent noise).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 15.0 min: 40% 90% B

    • 15.0 - 18.0 min: 90% B

    • 18.0 - 18.1 min: 90% 40% B (Re-equilibration)

  • Self-Validation (SST): Inject a resolution standard containing equal parts Fmoc-3,5-dichloro-D-Phe and Fmoc-3,5-dichloro-D-homoPhe.

    • Acceptance Criteria: The system is only valid if the resolution ( Rs​ ) between the two peaks is ≥2.0 . If Rs​<2.0 , verify mobile phase preparation or replace the column.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee)

Polysaccharide-based CSPs, such as Lux Cellulose-2, are highly effective for Fmoc-amino acids. The chiral recognition relies on hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of the stationary phase[3].

  • Column: Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic 0.1% TFA in Acetonitrile / Water (60:40, v/v). Note: The acidic additive is critical here to prevent the free carboxylic acid from disrupting chiral recognition.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Lower temperatures often enhance chiral resolution by stabilizing the transient diastereomeric complexes).

  • Detection: UV at 265 nm.

  • Self-Validation (SST): Inject a racemic standard of Fmoc-3,5-dichloro-D/L-homophenylalanine.

    • Acceptance Criteria: The system is validated only if the enantiomeric resolution ( Rs​ ) is ≥1.5 (baseline separation). If resolution is poor, decrease the Acetonitrile concentration to 50% to increase retention time and interaction with the chiral selector.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... Source: RSC Advances URL:[Link][4]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex Technical Note (TN-1148) URL:[Link][3]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids Source: Agilent Technologies URL:[Link][1]

Sources

Comparative

A Comprehensive Guide to the Mass Spectrometry Fragmentation of Fmoc-3,5-dichloro-D-homophenylalanine

Executive Summary The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery. Fmoc-3,5-dichloro-D-homophenylalanine is a highly specialized building block utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery. Fmoc-3,5-dichloro-D-homophenylalanine is a highly specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS) to engineer therapeutic peptides with enhanced lipophilicity, potent halogen bonding capabilities, and absolute resistance to endogenous proteases.

For analytical chemists and drug development professionals, validating the structural integrity of this building block—and its successful incorporation into a peptide chain—requires a deep understanding of its gas-phase dissociation logic. This guide provides an objective, comparative analysis of the mass spectrometry (MS) fragmentation patterns of Fmoc-3,5-dichloro-D-homophenylalanine against common structural alternatives, supported by a self-validating experimental workflow.

Mechanistic Causality: Structural Rationale & Gas-Phase Behavior

As an Application Scientist, it is critical to understand why a molecule fragments the way it does, rather than simply memorizing m/z values. The fragmentation of Fmoc-3,5-dichloro-D-homophenylalanine under positive Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID) is governed by three distinct structural domains:

  • The Fmoc Protecting Group (The Reporter): The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group dominates low-energy CID pathways. In the gas phase, the highly conjugated fluorenyl system drives a charge-remote β -elimination, resulting in the predictable neutral loss of dibenzofulvene (178 Da) . This serves as a universal reporter for Fmoc-protected amines.

  • The Carboxylic Acid (The Decarboxylation Site): Following the loss of the Fmoc group, the resulting carbamic acid intermediate rapidly loses CO₂ (44 Da) to yield the protonated free amino acid .

  • The 3,5-Dichloro-homophenylalanine Side Chain (The Isotopic Barcode): The presence of two chlorine atoms provides a critical self-validating feature. Natural chlorine exists as 35Cl and 37Cl in an approximate 3:1 ratio. A molecule containing two chlorine atoms will exhibit a distinct M : M+2 : M+4 isotopic cluster in a 9:6:1 ratio . This signature allows analysts to definitively track which fragment ions retain the halogenated aromatic ring.

Comparative Mass Spectrometry Profiling

To objectively evaluate the analytical performance and identification logic of Fmoc-3,5-dichloro-D-homophenylalanine, we must compare it against its closest structural alternatives: Fmoc-3,5-dichloro-L-phenylalanine (lacking the extra methylene spacer) and Fmoc-D-homophenylalanine (lacking the halogen substitutions).

The table below summarizes the predicted monoisotopic m/z values for the primary fragment ions.

CompoundPrecursor Ion [M+H]⁺-Dibenzofulvene (-178 Da)Free Amino Acid (-DBF, -CO₂)Immonium IonIsotopic Signature
Fmoc-3,5-dichloro-D-homophenylalanine m/z 470.09 m/z 292.01 m/z 248.02 m/z 202.02 Cl₂ (9:6:1 ratio)
Fmoc-3,5-dichloro-L-phenylalaninem/z 456.08m/z 278.00m/z 234.01m/z 188.00Cl₂ (9:6:1 ratio)
Fmoc-D-homophenylalaninem/z 402.17m/z 224.09m/z 180.10m/z 134.10Standard (No halogens)

Key Analytical Insight: While Fmoc-3,5-dichloro-D-homophenylalanine and its L-phenylalanine counterpart share identical fragmentation mechanisms, the 14 Da difference (CH₂) shifts all side-chain-containing fragments. Furthermore, while MS/MS cannot distinguish between D- and L- stereoisomers, their retention times will differ significantly when analyzed via chiral LC columns or when incorporated into diastereomeric peptides .

Fragmentation Pathway Analysis

The following logic map illustrates the causal pathways of dissociation under CID conditions.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 470.09 (Cl2 Isotope Pattern) MinusDBF [M+H - Dibenzofulvene]+ m/z 292.01 (Cl2 Isotope Pattern) Precursor->MinusDBF -178 Da (Dibenzofulvene) MinusFmoc [M+H - Fmoc-OH]+ m/z 274.00 (Cl2 Isotope Pattern) Precursor->MinusFmoc -196 Da (Fmoc-OH) FmocCat Fmoc Cation m/z 179.08 (Standard Isotope Pattern) Precursor->FmocCat Heterolytic Cleavage FreeAA Protonated Amino Acid [M+H - DBF - CO2]+ m/z 248.02 (Cl2 Isotope Pattern) MinusDBF->FreeAA -44 Da (CO2) Immonium Immonium Ion m/z 202.02 (Cl2 Isotope Pattern) FreeAA->Immonium -46 Da (H2O + CO)

CID fragmentation pathways of Fmoc-3,5-dichloro-D-homophenylalanine highlighting key neutral losses.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . By leveraging the isotopic signature of the chlorine atoms, analysts can definitively prove the origin of each fragment ion, eliminating false positives caused by background noise or co-eluting contaminants.

Phase 1: Sample Preparation
  • Solubilization: Dissolve 1 mg of Fmoc-3,5-dichloro-D-homophenylalanine in 1 mL of LC-MS grade Acetonitrile (ACN).

  • Dilution: Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 ACN:H₂O containing 0.1% Formic Acid.

    • Causality: The 0.1% Formic Acid is crucial. While the amide nitrogen of the Fmoc-protected amino acid is a poor proton acceptor, the acidic modifier ensures robust protonation of the carbonyl oxygens, maximizing MS1 sensitivity.

Phase 2: Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: H₂O + 0.1% Formic Acid

    • Phase B: ACN + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS) Acquisition
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temp at 350 °C.

  • MS1 Full Scan: Scan range m/z 100–600.

    • Validation Checkpoint: Confirm the presence of the precursor ion at m/z 470.09. You must observe the 9:6:1 isotopic cluster at m/z 470.09, 472.09, and 474.09. If this ratio is absent, the target compound is not present.

  • MS2 (CID) Acquisition:

    • Isolation Window: Set a wide isolation window (e.g., 5.0 m/z) centered on m/z 472.00.

    • Causality: Using a wide isolation window intentionally traps the entire M, M+2, and M+4 isotopic envelope. This ensures that the 9:6:1 ratio is transferred to the fragment ions.

    • Collision Energy (CE): Apply a CE ramp from 15 eV to 35 eV. Low energy (15-20 eV) is required to observe the dibenzofulvene loss (m/z 292.01) , while higher energy (30-35 eV) forces the formation of the immonium ion (m/z 202.02).

Phase 4: Data Interpretation (The Isotopic Transfer Test)

Evaluate the MS2 spectrum using the isotopic transfer logic:

  • Fragment m/z 292.01 & 248.02: Must display the 9:6:1 isotopic cluster. This proves they retain the 3,5-dichlorophenyl ring.

  • Fragment m/z 179.08 (Fmoc Cation): Must lack the 9:6:1 ratio and instead show a standard carbon-13 isotopic distribution. This validates that the ion represents the protecting group and not a side-chain artifact.

References

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. "Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides." Rapid Communications in Mass Spectrometry, 2011. URL:[Link]

  • Ziegler, J., & Abel, S. "Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization." Amino Acids, 2014. URL:[Link]

  • "Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism." Peptide Chemistry. URL: [Link]

Validation

Introduction: The Strategic Imperative for Halogenated Amino Acids in Peptide Therapeutics

An In-Depth Comparative Guide to Fmoc-3,5-dichloro-D-homophenylalanine and Other Halogenated Unnatural Amino Acids in Modern Drug Discovery In the landscape of modern drug development, peptides represent a unique and pow...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Fmoc-3,5-dichloro-D-homophenylalanine and Other Halogenated Unnatural Amino Acids in Modern Drug Discovery

In the landscape of modern drug development, peptides represent a unique and powerful modality, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from poor metabolic stability and limited conformational rigidity, hindering their therapeutic potential. The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy to overcome these limitations, enhancing stability, modulating bioactivity, and refining pharmacokinetic profiles.[2][]

Among the vast arsenal of available UAAs, halogenated amino acids have emerged as a particularly potent tool. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto an amino acid scaffold, typically on an aromatic side chain like phenylalanine, is not a trivial substitution. It is a precise chemical modification that leverages the unique physicochemical properties of each halogen to rationally tune a peptide's structure and function.[4][] These modifications can influence everything from hydrophobicity and steric bulk to the electronic nature of the side chain, enabling the formation of unique non-covalent interactions such as halogen bonds.[4][6]

This guide provides a comparative analysis of Fmoc-3,5-dichloro-D-homophenylalanine against a spectrum of other halogenated unnatural amino acids. We will delve into the structural and functional implications of different halogenation patterns, offering field-proven insights and experimental data to guide researchers in selecting the optimal building block for their specific application, be it enhancing receptor binding, improving metabolic stability, or constraining peptide conformation.

Spotlight on Fmoc-3,5-dichloro-D-homophenylalanine: A Unique Scaffold

Fmoc-3,5-dichloro-D-homophenylalanine presents a trifecta of modifications compared to natural L-phenylalanine:

  • D-Configuration: The D-enantiomer immediately provides significant resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids.[7]

  • Dichlorination at the 3,5-Positions: Placing two chlorine atoms meta to the side chain's point of attachment has profound electronic and steric consequences. The chlorine atoms are strongly electron-withdrawing, altering the aromatic ring's electronic properties. Furthermore, their size introduces significant steric hindrance, which can be strategically employed to restrict side-chain rotation and influence the peptide's overall conformation.

  • Homophenylalanine Backbone: The insertion of an additional methylene group into the backbone to create a β-amino acid fundamentally alters the peptide's secondary structure. This modification disrupts typical α-helical or β-sheet motifs, favoring unique turns and folded structures, which can be critical for mimicking or blocking specific protein-protein interactions (PPIs).[8][9]

The combination of these features makes Fmoc-3,5-dichloro-D-homophenylalanine a powerful tool for creating highly stable, conformationally constrained peptides.

Comparative Analysis: Halogenation as a Tool for Peptide Engineering

The choice of halogen and its position on the aromatic ring are critical design elements. Each halogen offers a distinct profile of steric bulk, electronegativity, and hydrophobicity.

Fluorine: The Subtle Modulator

Fluorine is the smallest and most electronegative halogen. Its substitution for hydrogen is considered sterically conservative, meaning it minimally perturbs the overall shape of the side chain.[10]

  • Key Attributes:

    • Enhanced Hydrophobicity: Despite its high electronegativity, fluorination, particularly polyfluorination, significantly increases the hydrophobicity of the side chain.[11][12] This can enhance binding in hydrophobic pockets and improve membrane permeability.

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated aromatics highly resistant to oxidative metabolism by cytochrome P450 enzymes.[]

    • Electronic Effects: The strong electron-withdrawing nature of fluorine can modulate pKa values of nearby functional groups and alter aromatic interactions (e.g., π-π stacking).[13][14] In a study on Somatostatin analogs, substituting phenylalanine with 3',5'-difluorophenylalanine altered aromatic interactions and, in one position, led to remarkable receptor affinity.[13]

  • Use Case: Ideal for subtly increasing metabolic stability and hydrophobicity without introducing significant steric bulk.[15] It is a preferred choice when preserving the original peptide's binding conformation is critical.

Chlorine: The Versatile Workhorse

Chlorine offers a balance of size, hydrophobicity, and electronic effects, making it a versatile tool in peptide design.

  • Key Attributes:

    • Significant Steric and Hydrophobic Impact: Larger than fluorine, chlorine introduces more steric bulk and increases hydrophobicity. Dichlorination, as in 3,5-dichlorophenylalanine, creates a highly hindered and lipophilic side chain.

    • Halogen Bonding Potential: Chlorine is a competent halogen bond donor, an interaction that can be exploited to form specific, stabilizing contacts with electron-rich atoms (like oxygen or nitrogen) in a receptor binding site.[4]

    • Conformational Restriction: The steric bulk of chlorine atoms, especially in a disubstituted pattern, can lock the side-chain into a preferred orientation, pre-organizing the peptide for binding and reducing the entropic penalty upon interaction.[16][17]

  • Use Case: Excellent for disrupting protein-protein interactions by occupying hydrophobic pockets, introducing conformational constraints, and enhancing metabolic stability. The 3,5-dichloro pattern is particularly effective at forcing a specific side-chain rotameric state.

Bromine and Iodine: The Heavy Hitters

Bromine and iodine are the largest and most polarizable of the common halogens, offering the strongest potential for halogen bonding.

  • Key Attributes:

    • Maximum Steric Bulk: Their large size can be used to probe the limits of a binding pocket or to create significant conformational constraints.[]

    • Strong Halogen Bond Donors: The polarizability of bromine and especially iodine makes them potent halogen bond donors, capable of forming highly specific and strong interactions that can significantly enhance binding affinity.[6]

    • Increased Lipophilicity: They contribute significantly to the overall lipophilicity of the molecule.

  • Use Case: Best employed when a specific, strong halogen bond is desired to anchor a peptide to its target or when maximal steric hindrance is needed to disrupt an interaction.

Data Summary: Physicochemical Properties of Halogenated Phenylalanines
Amino Acid DerivativeHalogenvan der Waals Radius (Å)Electronegativity (Pauling)Relative Hydrophobicity (M log P)Key Feature
Phenylalanine (Phe)H1.202.20-1.37Baseline
4-Fluoro-Phe ([4F]Phe)F1.473.98-0.95Minimal steric change, metabolic block
3,5-Difluoro-Phe ([3,5F]Phe)F1.473.98-0.54Increased hydrophobicity, altered electronics
4-Chloro-PheCl1.753.16-0.68Balanced properties, potential for halogen bond
3,5-Dichloro-Phe Cl 1.75 3.16 ~0.10 (estimated) High steric hindrance, conformational lock
4-Bromo-PheBr1.852.96-0.55Stronger halogen bond donor, increased bulk
4-Iodo-Phe ([4I]Phe)I1.982.66-0.17Potent halogen bond donor, maximal bulk

Note: M log P values are calculated and sourced from literature where available, providing a relative measure of hydrophobicity.[11] The value for 3,5-Dichloro-Phe is an estimate based on contributions from similar structures.

Experimental Protocols & Methodologies

Workflow for Incorporating Halogenated UAAs via Fmoc-SPPS

The successful incorporation of sterically hindered UAAs like Fmoc-3,5-dichloro-D-homophenylalanine requires optimization of standard Solid-Phase Peptide Synthesis (SPPS) protocols. The primary challenge is ensuring efficient coupling to the sterically hindered amino group and from its sterically hindered carboxylic acid.

SPPS_Workflow Resin Start: Swell Resin (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. UAA Coupling (Fmoc-UAA, HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for next AA Wash2->Repeat Chain not complete Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Chain complete Purify Purification & Analysis (RP-HPLC, MS) Cleavage->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS) highlighting the key UAA incorporation step.

Detailed Protocol: Synthesis of a Model Peptide with Fmoc-3,5-dichloro-D-homophenylalanine

Objective: To synthesize the model peptide Ac-Tyr-(3,5-Cl2)-D-hPhe-Ala-NH2.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)[7]

  • Fmoc-Ala-OH, Fmoc-(3,5-Cl2)-D-hPhe-OH, Fmoc-Tyr(tBu)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents:

    • Deprotection: 20% (v/v) piperidine in DMF[1]

    • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA)[18]

    • Capping: Acetic anhydride, DIPEA in DMF

    • Cleavage: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O[7]

Procedure:

  • Resin Preparation: a. Place 200 mg of Rink Amide resin (0.1 mmol scale) in a reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain.[19]

  • First Amino Acid Coupling (Fmoc-Ala-OH): a. Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5x). b. Activation & Coupling: In a separate vial, dissolve Fmoc-Ala-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and agitate for 1 hour. c. Wash: Wash the resin with DMF (5x).

  • Incorporation of Fmoc-(3,5-Cl2)-D-hPhe-OH: a. Fmoc Deprotection: Repeat step 2a. b. Activation & Coupling (Optimized for Hindered UAA): Dissolve Fmoc-(3,5-Cl2)-D-hPhe-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Rationale: A slightly lower excess is often sufficient with potent activators like HATU, minimizing side reactions. Agitate for 2-4 hours. Perform a Kaiser test to confirm reaction completion. If incomplete, repeat the coupling. c. Wash: Wash the resin with DMF (5x).

  • Third Amino Acid Coupling (Fmoc-Tyr(tBu)-OH): a. Repeat steps for deprotection and coupling as in step 2.

  • N-terminal Acetylation: a. Deprotect the final Fmoc group (step 2a). b. Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. c. Wash thoroughly with DMF (5x) and DCM (3x), then dry the resin under vacuum.

  • Cleavage and Deprotection: a. Add the cleavage cocktail (2 mL) to the dried peptide-resin.[7] b. Agitate at room temperature for 2-3 hours. c. Filter the resin and collect the TFA solution. Precipitate the peptide by adding to cold diethyl ether. d. Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.

  • Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21] b. Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight.[][23]

Logical Framework for Selecting a Halogenated Amino Acid

The decision-making process for selecting the right halogenated UAA is a multi-faceted exercise in balancing desired properties.

Halogen_Selection cluster_properties Primary Design Driver cluster_solutions Recommended Halogen Strategy Start Goal: Enhance Peptide Properties Metabolic_Stability Increase Metabolic Stability? Start->Metabolic_Stability Binding_Affinity Improve Binding Affinity? Start->Binding_Affinity Conformation Constrain Conformation? Start->Conformation Fluorine Use Fluorinated AA (e.g., 4-F-Phe) - Blocks P450 oxidation - Minimal steric change Metabolic_Stability->Fluorine Yes Halogen_Bond Use Cl, Br, or I-Phe - Exploit halogen bonding - Increase hydrophobicity Binding_Affinity->Halogen_Bond Yes Steric_Clash Use Di-substituted AA (e.g., 3,5-Cl2-Phe) - Introduce steric bulk - Pre-organize side-chain Conformation->Steric_Clash Yes Halogen_Bond->Steric_Clash Often correlated

Caption: Decision-making flowchart for selecting a halogenated amino acid based on the desired therapeutic property enhancement.

Conclusion and Future Outlook

Fmoc-3,5-dichloro-D-homophenylalanine stands out as a highly specialized building block, offering a unique combination of enzymatic resistance, conformational restriction, and significant steric/electronic perturbation. It is best suited for applications where disrupting a protein-protein interface or locking a peptide into a specific, non-natural conformation is the primary goal.

In contrast, other halogenated amino acids offer a gradient of properties. Fluorinated phenylalanines are ideal for fine-tuning metabolic stability and hydrophobicity with minimal structural disruption. Larger halogens like bromine and iodine provide powerful tools for introducing specific halogen bonds and maximizing steric influence. The choice is ultimately dictated by a deep understanding of the target biology and a clear structure-activity relationship (SAR) hypothesis.[] As our ability to model complex molecular interactions improves, the rational design and application of precisely functionalized building blocks like these will continue to drive the development of next-generation peptide therapeutics.

References

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  • BOC Sciences. (2025, November 28). Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • Kim, H. W., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC.
  • Di Fenza, A., et al. (2021, December 06). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • Pharmaffiliates. (2026, March 17). Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design.
  • Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Humana Press.
  • Li, G., et al. (2022). Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors with improved metabolic stability. PMC.
  • Hane, K., et al. (2020, September 23).
  • Merck. Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich. Accessed March 2026.
  • Payne, R. J. (2011). Chlorinated amino acids in peptide production. ANU Open Research.
  • GenScript. Fmoc Solid Phase Peptide Synthesis Protocol. GenScript. Accessed March 2026.
  • Pharmaffiliates. (2026, March 17). Unnatural Amino Acids in Small Molecule Drug Design: Strategies and Applications.
  • Pharmaffiliates. (2026, January 30). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
  • International Research Journal of Modernization in Engineering Technology and Science. (2022). Unnatural Amino Acids into Proteins/ Protein Engineering.
  • Vaas, L. J. I., et al. (2023, April 25). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Taylor & Francis Online.
  • Sokka, I. K., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. PMC.
  • Sokka, I. K., et al. (2021, July 23). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. ChemPep. Accessed March 2026.
  • BioAscent. (2024, June 24).
  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Springer.
  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. Accessed March 2026.
  • Marsh, E. N. G. Fluorinated Peptides. University of Michigan. Accessed March 2026.
  • Berger, R., et al. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
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  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Accessed March 2026.
  • J&K Scientific. Fmoc-3-chloro-L-b-homophenylalanine | 270596-40-2. J&K Scientific. Accessed March 2026.
  • Jäckel, C., et al. (2020). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Wiley Online Library.
  • Pujol, M., et al. (2016, June 07). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. PubMed.
  • Bachem. Quality Control of Amino Acids & Peptides: A Guide. Bachem. Accessed March 2026.
  • Reddy, T., et al. (2018). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. PMC.
  • Chem-Impex. Fmoc-3,5-difluoro-D-phenylalanine. Chem-Impex. Accessed March 2026.
  • J&K Scientific. Fmoc-3,4-dichloro-D-b-homophenylalanine | 269396-57-8. J&K Scientific. Accessed March 2026.
  • Pujol, M., et al. (2016, June 07). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. PMC.
  • EvitaChem. Buy Fmoc-3,4-difluoro-D-homophenylalanine (EVT-12441220). EvitaChem. Accessed March 2026.
  • Székely, Z., et al. (2002). Synthesis of N-Fmoc-L-β-homo-phenylalanines from trimethylsilydiazomethane.
  • NextSDS.
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  • Wilson, A. J. (2016, February 10). Hydrocarbon Constrained Peptides – Understanding Preorganization and Binding Affinity. The Royal Society of Chemistry.
  • Lee, H., et al. (2021, November 03).
  • Walensky, L. D., et al. (2011). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PMC.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Fmoc-3,5-dichloro-D-homophenylalanine

As a Senior Application Scientist, my focus extends beyond the synthesis of novel peptides to encompass the entire lifecycle of the chemical reagents we employ. The safe and compliant disposal of these materials is not m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my focus extends beyond the synthesis of novel peptides to encompass the entire lifecycle of the chemical reagents we employ. The safe and compliant disposal of these materials is not merely a regulatory hurdle; it is a cornerstone of responsible research and a critical component of laboratory safety. This guide provides a detailed, experience-driven protocol for the proper disposal of Fmoc-3,5-dichloro-D-homophenylalanine, ensuring the protection of both laboratory personnel and the environment.

The key to managing this compound's waste stream lies in recognizing its chemical identity: it is a halogenated organic compound . This classification is due to the two chlorine atoms on the homophenylalanine ring and dictates the specific disposal pathway it must follow. Co-mingling this waste with non-halogenated streams can lead to hazardous reactions, violate disposal regulations, and significantly increase the cost and complexity of waste management for your institution.[1]

Hazard Profile and Essential Safety Measures

While many highly specialized amino acid derivatives may lack exhaustive toxicological data, it is imperative to treat them with the caution afforded to hazardous substances. The information below is synthesized from safety data sheets (SDS) for structurally similar compounds and represents best practices for laboratory safety.[2][3][4]

Table 1: Hazard Profile and Precautionary Measures

Hazard TypePotential EffectRequired Personal Protective Equipment (PPE)First Aid Protocol
Inhalation May cause respiratory tract irritation.[2][3]Work within a certified chemical fume hood. Use local exhaust ventilation where dust may be formed.[2][5]Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4][6]
Skin Contact May cause skin irritation.[4]Nitrile gloves and a laboratory coat must be worn.[7]Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[2][6]
Eye Contact May cause eye irritation.[3][4]ANSI-approved safety goggles with side shields are mandatory.[7]Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[4]
Ingestion May be harmful if swallowed.[3]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[8]Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][9]

The Core Principle: A Segregation-First Approach

The single most critical step in the proper disposal of Fmoc-3,5-dichloro-D-homophenylalanine is strict waste segregation.[10][11] Different chemical waste streams are treated via distinct processes; for instance, halogenated waste is typically disposed of through high-temperature incineration at specialized facilities.[10] The following decision tree illustrates the correct segregation logic.

WasteSegregation Waste Segregation Workflow for Fmoc-3,5-dichloro-D-homophenylalanine cluster_liquid Liquid Waste cluster_solid Solid Waste Start Waste Generation Point Liquid_Decision Does the liquid contain Fmoc-3,5-dichloro-D-homophenylalanine OR was it used to rinse its container? Start->Liquid_Decision Liquid Solid_Decision Is the solid contaminated with Fmoc-3,5-dichloro-D-homophenylalanine? Start->Solid_Decision Solid Halogenated_Waste Collect in 'HALOGENATED ORGANIC WASTE' Container Liquid_Decision->Halogenated_Waste Yes NonHalogenated_Waste Is the waste from a non-halogenated reagent used in a related step (e.g., Piperidine/DMF, TFA)? Liquid_Decision->NonHalogenated_Waste No NonHalo_Container Collect in 'NON-HALOGENATED ORGANIC WASTE' Container NonHalogenated_Waste->NonHalo_Container Yes Aqueous_Waste Collect in 'AQUEOUS WASTE' Container NonHalogenated_Waste->Aqueous_Waste No (e.g., buffer) Solid_Waste_Container Collect in 'SOLID HAZARDOUS WASTE' (Contaminated Debris) Container Solid_Decision->Solid_Waste_Container Yes (Gloves, weigh boats, spill cleanup material) Regular_Trash Dispose in Regular Trash (Uncontaminated items ONLY) Solid_Decision->Regular_Trash No

Caption: Decision tree for proper waste segregation.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and compliance. These steps should be incorporated into your laboratory's specific Standard Operating Procedures (SOPs).

Protocol 3.1: Disposal of Unused or Expired Solid Compound
  • Preparation: Ensure all required PPE is worn. Perform all manipulations within a chemical fume hood.

  • Container Selection: Obtain a designated "Halogenated Organic Waste" or "Solid Hazardous Waste" container from your institution's Environmental Health & Safety (EHS) department.[8] The container must be made of a compatible material, be in good condition, and have a securely sealing lid.[5][12]

  • Transfer: If the compound is in its original manufacturer's bottle, it can often be disposed of directly in that container.[13] Place a completed hazardous waste label on the bottle and place it in a secondary containment bin. If transferring from a different vessel, carefully transfer the solid into the designated waste container, minimizing the creation of dust.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Fmoc-3,5-dichloro-D-homophenylalanine," and an accurate estimate of the quantity.[1][12] Do not use abbreviations or chemical formulas.[12]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[1] Ensure it is stored in secondary containment.[14]

Protocol 3.2: Disposal of Contaminated Solid Waste
  • Collection: All disposable items that have come into direct contact with Fmoc-3,5-dichloro-D-homophenylalanine, such as nitrile gloves, weigh boats, contaminated paper towels, and spill cleanup materials, must be treated as hazardous waste.[8][11]

  • Containerization: Place these items into a designated solid hazardous waste container, often a pail lined with a clear plastic bag.[13]

  • Labeling and Storage: Label the container "Hazardous Waste - Contaminated Debris" and list the chemical contaminant. Store in the SAA as described above.

Protocol 3.3: Disposal of Liquid Waste and Rinsates

This protocol is critical for solutions containing the compound and for the decontamination of glassware.

  • Segregation: Collect all solutions containing Fmoc-3,5-dichloro-D-homophenylalanine and any halogenated solvents (e.g., Dichloromethane) used with it in a dedicated "Halogenated Organic Waste" container.[7][10] These containers are often supplied by EHS and may be color-coded.[10]

  • Container Rinsing - The Critical First Rinse: The initial rinse of any container that held the solid compound is considered hazardous waste and must be collected.[14]

    • Rinse the container with a small amount of a suitable halogenated solvent, such as dichloromethane.

    • Pour this first rinsate directly into the "Halogenated Organic Waste" container.[14]

    • Subsequent rinses of non-highly toxic materials may be permissible for drain disposal depending on institutional policy, but the most cautious and universally compliant approach is to collect all rinses as hazardous waste.

  • Container Management: Keep the liquid waste container securely capped at all times, except when actively adding waste.[1][14][15] Do not leave funnels in the opening. Store in secondary containment to mitigate spills.[13]

Disposal in the Context of Peptide Synthesis

When using Fmoc-3,5-dichloro-D-homophenylalanine in Solid-Phase Peptide Synthesis (SPPS), you will generate additional, distinct waste streams that must not be mixed with your halogenated waste.

  • Fmoc-Deprotection Waste: The solution used to remove the Fmoc group, typically 20% piperidine in DMF, is a non-halogenated, basic organic waste .[16][17] It must be collected in a separate "Non-Halogenated Organic Waste" container.

  • Cleavage Cocktail Waste: The acidic solution used to cleave the final peptide from the resin, often containing Trifluoroacetic acid (TFA), is a non-halogenated, acidic organic waste .[11][18] This waste is highly corrosive and must be collected in a dedicated, acid-resistant container.[11] Some institutional policies may require neutralization of this waste stream before pickup, a procedure that must be performed with extreme caution in a fume hood.[11]

Mixing these non-halogenated streams with your dichlorinated waste stream is a common and costly mistake. Always maintain separate, clearly labeled containers for each waste type.[11][12]

Emergency Procedures: Spill and Exposure

  • Small Spill: For a small spill of solid material, restrict access to the area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[5] Carefully sweep the material into a designated container, seal it, and label it as hazardous waste for disposal.[2]

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team immediately.[1]

  • Personal Exposure: Refer to the First Aid protocols in Table 1. In all cases of significant exposure, seek prompt medical attention and provide the Safety Data Sheet for the compound to the medical personnel.

By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety, ensure regulatory compliance, and contribute to a culture of responsibility within the scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the ultimate authority for waste management in your facility.

References

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